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  • Product: N-Ethyl-N-(3-carboxypropyl)nitrosamine
  • CAS: 54897-63-1

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)

[1] CAS Registry Number: 54897-63-1 Synonyms: 4-(N-Ethyl-N-nitrosamino)butyric acid; ECPN; 4-(Ethylnitrosoamino)butanoic acid. Primary Application: Induction of urothelial carcinoma (bladder cancer) in rodent models.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 54897-63-1 Synonyms: 4-(N-Ethyl-N-nitrosamino)butyric acid; ECPN; 4-(Ethylnitrosoamino)butanoic acid. Primary Application: Induction of urothelial carcinoma (bladder cancer) in rodent models.[1][2][3][4][5]

Executive Summary

N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) is the principal urinary metabolite of the potent bladder carcinogen N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN).[6] Unlike its metabolic precursor EHBN, which requires hepatic oxidation to become active, ECPN is a proximate carcinogen . It is excreted in the urine in high concentrations, where it acts directly on the urothelium.

This guide details the physicochemical properties, metabolic mechanism, and experimental protocols for using ECPN in oncological research. It is designed for researchers requiring a precise, organ-specific carcinogenesis model that bypasses the variable of hepatic activation rates found in precursor compounds.

Part 1: Chemical Identity & Physicochemical Properties

ECPN is a nitrosamine featuring an ethyl group and a butyric acid chain attached to the nitrosyl nitrogen. Its carboxylic acid moiety renders it soluble in basic aqueous solutions, a critical feature for its excretion pathway and administration in animal models.

Table 1: Physicochemical Profile
PropertyValue/Description
Molecular Formula C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol
Physical State Viscous oil or low-melting solid (MP < 25°C)
Boiling Point ~286°C (Predicted)
pKa 4.56 ± 0.10 (Carboxylic acid)
Solubility Soluble in polar organic solvents (DMSO, Methanol); Soluble in aqueous buffers (pH > 6.0)
Stability Stable in neutral/basic aqueous solution; photosensitive (degrades under UV light).

Part 2: Metabolic Context & Mechanism of Action

To use ECPN effectively, one must understand its derivation from EHBN. The organotropism (bladder specificity) is dictated by the "transport-metabolism" mechanism.

The Metabolic Pathway
  • Precursor (EHBN): When EHBN is administered, it undergoes rapid omega-oxidation in the liver (Alcohol Dehydrogenase/Aldehyde Dehydrogenase) to form the carboxylic acid, ECPN.

  • Excretion: ECPN is highly polar and is rapidly excreted into the urine.

  • Activation: Once in the bladder, ECPN permeates the urothelium. Intracellularly, it undergoes alpha-hydroxylation (likely via CYP450 isozymes in the bladder mucosa), leading to an unstable intermediate that decomposes into a reactive ethylating agent.

Visualization: The Activation Cascade

The following diagram illustrates the conversion of the precursor EHBN to the DNA-damaging electrophile via ECPN.

ECPN_Metabolism EHBN EHBN (Precursor) Liver Liver (Omega-Oxidation) EHBN->Liver ADH/ALDH ECPN ECPN (Proximate Carcinogen) CAS: 54897-63-1 Liver->ECPN Oxidation of -OH to -COOH Urine Urinary Excretion ECPN->Urine Filtration Bladder Bladder Urothelium (Alpha-Hydroxylation) Urine->Bladder Accumulation Unstable Alpha-Hydroxy Intermediate Bladder->Unstable CYP450 Activation Diazonium Ethyl Diazonium Ion Unstable->Diazonium Spontaneous Decomposition DNA DNA Alkylation (Tumor Initiation) Diazonium->DNA Ethylating Agent

Figure 1: Metabolic pathway of EHBN showing ECPN as the critical urinary transport metabolite responsible for bladder specificity.

Part 3: Toxicological & Carcinogenic Profile[4][5]

Target Organ Specificity

ECPN is a selective urinary bladder carcinogen in rats and mice.

  • Rats (F344, Wistar): Highly susceptible. Administration results in transitional cell carcinomas (TCC) indistinguishable from human pathology.

  • Mice: Susceptible, though strain differences exist. Nude mice show lower invasive potential despite similar urinary excretion rates of ECPN, suggesting immunological or local tissue factors modulate progression [1].

Potency Comparison

Research by Okada and Ishidate established that the carcinogenic potency of alkyl-hydroxyalkyl-nitrosamines correlates directly with the urinary concentration of their carboxy-metabolites.

  • BCPN (Butyl analog): Metabolite of BBN.[4] Potent bladder carcinogen.[1][2][3][7][8][9]

  • ECPN (Ethyl analog): Metabolite of EHBN. Potent bladder carcinogen.[1][2][3][7][8][9]

  • Shorter chains (Methyl): Often result in liver tumors because the metabolite is not excreted unchanged in sufficient quantities to target the bladder.

Part 4: Experimental Protocols

Synthesis of ECPN

Note: Commercially available ECPN is rare. Most labs synthesize it in-house. The following is a generalized protocol based on the standard nitrosation of secondary amines described for the butyl-analog BCPN [2].

Reagents:

  • N-Ethyl-4-aminobutyric acid (Precursor)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (Extraction solvent)

Workflow:

  • Dissolution: Dissolve N-Ethyl-4-aminobutyric acid in water. Chill to 0–5°C on an ice bath.

  • Acidification: Adjust pH to ~1.0–2.0 using concentrated HCl.

  • Nitrosation: Add aqueous NaNO₂ dropwise with vigorous stirring, maintaining temperature < 5°C. Reaction is exothermic.

  • Incubation: Stir for 1 hour at 0°C, then allow to warm to room temperature over 2 hours.

  • Extraction: Extract the reaction mixture with ethyl acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Verify structure via NMR and Mass Spectrometry (M+ = 160).

In Vivo Carcinogenesis Protocol (Rat Model)

This protocol describes the induction of bladder tumors using ECPN in drinking water.[1] This method is preferred over gavage for chronic exposure consistency.

Subject: Male F344 Rats (6 weeks old).

Table 2: Dosing Regimen

Parameter Specification Notes
Route Oral (Drinking Water) Mimics environmental/dietary exposure dynamics.
Concentration 0.01% – 0.05% (w/v) 0.05% is standard for rapid induction (20 weeks).
Vehicle Distilled Water Critical: Adjust pH to 7.0 with NaOH if necessary to ensure solubility.
Duration 4 – 20 Weeks 4 weeks: Initiation only. 20 weeks: Invasive carcinoma.[4]

| Water Change | 2-3 times/week | Nitrosamines are light-sensitive; use opaque bottles. |

Step-by-Step Workflow:

Study_Design cluster_monitor Monitoring Parameters Start Acclimatization (1 Week) Dosing ECPN Administration (0.05% in Water) Start->Dosing Week 0 Obs Observation Period (Tap Water Only) Dosing->Obs Week 8-20 (Depending on model) Params 1. Body Weight (Weekly) 2. Water Consumption (Bi-weekly) 3. Hematuria Check Dosing->Params Sacrifice Sacrifice & Histopathology Obs->Sacrifice Week 20-40

Figure 2: Experimental timeline for ECPN-induced bladder carcinogenesis.

Part 5: Safety & Handling (Self-Validating Systems)

Nitrosamines are potent carcinogens.[10][8] Handling requires a "Zero Exposure" mindset.

  • Primary Containment: All weighing and preparation must occur inside a certified Chemical Fume Hood or Glovebox.

  • Deactivation Protocol (Validation Step):

    • Do not rely on water rinsing.

    • Solution: 1N Sulfamic Acid in 1N HCl.

    • Mechanism: Denitrosation. Sulfamic acid reacts with the nitroso group to liberate Nitrogen gas and the parent amine (which is significantly less toxic).

    • Protocol: Soak all glassware and contaminated surfaces in the sulfamic acid solution for 24 hours before standard washing.

  • UV Degradation: ECPN is photosensitive. While UV light degrades it, this is not a validated disposal method but a storage hazard. Store pure compound in amber vials at -20°C.

References

  • Ozono, S., et al. (1984). Low susceptibility of nude mice to induction of invasive urinary bladder cancers by N-ethyl-N-(4-hydroxybutyl)nitrosamine. Cancer Research, 44(10), 4260-4264. Link

  • Gaffield, W., Keefer, L. K., & Roller, P. P. (1977). Synthesis of the selective bladder carcinogen, N-(n-butyl)-N-(3-carboxypropyl)nitrosamine (BCPN). Organic Preparations and Procedures International, 9(2), 49-53. Link

  • Okada, M., & Ishidate, M. (1977). Metabolic fate of N-n-butyl-N-(4-hydroxybutyl)-nitrosamine and its analogues.[6][5][11][12] Selective induction of urinary bladder tumours in the rat. Xenobiotica, 7(1-2), 11-24.[8] Link

  • Suzuki, E., & Okada, M. (1981). Metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder. GANN Japanese Journal of Cancer Research, 72(1), 113-122. Link

Sources

Exploratory

Technical Guide: Mechanism of ECPN-Mediated Bladder Carcinogenesis

This guide details the mechanism of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) induced bladder carcinogenesis.[1] Clarification on Terminology: In standard oncological literature, EHBN (N-ethyl-N-(4-hydroxybutyl)nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) induced bladder carcinogenesis.[1]

Clarification on Terminology: In standard oncological literature, EHBN (N-ethyl-N-(4-hydroxybutyl)nitrosamine) is the parent compound typically administered in drinking water. ECPN is its principal urinary metabolite and the proximate carcinogen responsible for the organotropic specificity to the bladder. This guide covers the complete pathogenic axis, referred to here as the EHBN/ECPN System .

Executive Summary

The ECPN model represents a highly specific, chemically induced system for studying urothelial carcinoma (UC). Unlike broad-spectrum carcinogens, ECPN (and its parent EHBN) targets the bladder via a "metabolic trap" mechanism. The liver oxidizes the parent compound into a stable carboxylated metabolite (ECPN) which is rapidly excreted by the kidneys. Once concentrated in the urine, ECPN permeates the urothelium, where it is bioactivated into a short-lived ethylating agent. This results in DNA alkylation, driving a mutational landscape dominated by H-ras activation and Tp53 instability, closely mimicking the genomic progression of human muscle-invasive bladder cancer (MIBC).

Part 1: Chemical Identity & The "Metabolic Trap"

The organotropism of this model—why it causes cancer only in the bladder and not the liver—relies on a specific metabolic sequence.

The Precursor and The Metabolite
  • Parent Compound (EHBN): N-ethyl-N-(4-hydroxybutyl)nitrosamine.[1][2][3][4][5] Lipophilic, absorbed from the gut.

  • Proximate Carcinogen (ECPN): N-ethyl-N-(3-carboxypropyl)nitrosamine.[1][2][3][4][5] Hydrophilic, concentrated in urine.

The Metabolic Pathway (Liver-Kidney-Bladder Axis)

The liver acts as a generator, not a target. Hepatic enzymes (Alcohol Dehydrogenase/Aldehyde Dehydrogenase) rapidly oxidize the terminal hydroxyl group of EHBN into a carboxylic acid (ECPN).

  • Hepatic Phase: EHBN

    
     ECPN.
    
  • Renal Phase: ECPN is not reabsorbed; it is actively filtered into urine.

  • Vesical Phase (The Trap): The bladder epithelium is exposed to concentrations of ECPN 10–100x higher than plasma levels.

Visualization: The Metabolic Loop

The following diagram illustrates the flow from oral intake to DNA damage.

ECPN_Metabolism Ingestion Oral Ingestion (EHBN) Liver LIVER (First Pass Metabolism) Ingestion->Liver Absorption Circulation Systemic Circulation (Transient) Liver->Circulation Release of ECPN Kidney KIDNEY (Filtration) Circulation->Kidney Transport Urine URINE (Concentration of ECPN) Kidney->Urine Excretion (No Reabsorption) Urothelium BLADDER UROTHELIUM (Target Tissue) Urine->Urothelium Permeation via Uroplakins DNA_Damage DNA ALKYLATION (O6-ethylguanine) Urothelium->DNA_Damage Intracellular Activation (Alpha-Hydroxylation)

Figure 1: The metabolic routing of EHBN/ECPN ensures high-concentration exposure specifically to the bladder urothelium.

Part 2: Molecular Pathogenesis

Intracellular Bioactivation

Once ECPN enters the urothelial cell, it requires a final activation step to become genotoxic.

  • Alpha-Hydroxylation: Mediated by urothelial Cytochrome P450s (specifically CYP2A isoforms in rodents).

  • Decomposition: The alpha-hydroxy nitrosamine is unstable and spontaneously decomposes.

  • Electrophile Generation: This yields an Ethyl Diazonium Ion (

    
    ).
    
Genomic Instability & Mutational Signatures

The ethyl diazonium ion is a potent alkylating agent.

  • Primary Adduct: O6-ethylguanine . If not repaired by MGMT (O6-methylguanine-DNA methyltransferase), this adduct causes G:C

    
     A:T transitions  during replication.
    
  • Driver Mutations:

    • H-ras: Activation (codon 61 mutations) is an early event, driving hyperplasia.

    • Tp53: Loss of function or mutation occurs in high-grade, invasive lesions.

    • EGFR/ErbB2: Overexpression is frequently observed in the invasive stage.

Comparison: ECPN (Ethyl) vs. BBN (Butyl)

While mechanistically similar, the alkyl group affects potency and adduct type.

FeatureBBN (Butyl Analog)EHBN / ECPN (Ethyl Analog)
Metabolite BCPN (Butyl-carboxypropyl...)[1]ECPN (Ethyl-carboxypropyl...)[1][2][3]
DNA Adduct O6-butylguanine (Bulky)O6-ethylguanine (Less bulky, highly mutagenic)
Tumor Type Predominantly TCC & SquamousTCC, Squamous, & higher incidence of undifferentiated
Potency Standard ModelHighly potent; effective even in shorter windows

Part 3: Experimental Protocols

Standard Carcinogenesis Workflow

This protocol describes the induction of invasive bladder cancer using the parent compound to generate ECPN in situ.

Reagents:

  • Compound: N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN).[1][2][3][4][5]

  • Vehicle: Tap water (acidified to pH 6.0 to prevent degradation is optional but recommended).

Step-by-Step Protocol:

  • Preparation (Week 0):

    • Dissolve EHBN in drinking water at a concentration of 0.01% to 0.05% .

    • Note: Higher concentrations (0.05%) accelerate invasion but may cause systemic toxicity.

  • Initiation Phase (Weeks 1–8):

    • Provide medicated water ad libitum.

    • Monitor fluid intake daily to ensure consistent dosing.

    • Pathology: Simple hyperplasia appears by Week 4; Dysplasia by Week 8.

  • Promotion/Progression Phase (Weeks 9–20):

    • Switch animals to normal tap water. The initiated cells will now progress autonomously.

    • Pathology: Papillomas (Week 12)

      
       Carcinoma in Situ (CIS) 
      
      
      
      Invasive Carcinoma (Week 20).
  • Termination:

    • Sacrifice animals at Week 20 for invasive cancer endpoints.

    • Inflate bladder with 10% formalin prior to excision to preserve architecture.

Direct ECPN Instillation (Alternative)

For researchers studying local effects without systemic metabolism:

  • Method: Intravesical instillation via catheter.

  • Dose: 1-5 mg ECPN in phosphate-buffered saline (PBS).

  • Frequency: Weekly for 8-10 weeks.

  • Utility: Validates that the bladder urothelium (not the liver) is the site of bioactivation.

Carcinogenesis Timeline Visualization

Timeline Week0 Week 0 Start Dosing Week4 Week 4 Hyperplasia Week0->Week4 Initiation Week8 Week 8 Dysplasia (Stop Dosing) Week4->Week8 Promotion Week12 Week 12 Papilloma/CIS Week8->Week12 Progression (Autonomous) Week20 Week 20+ Invasive Carcinoma Week12->Week20 Invasion

Figure 2: Temporal progression of pathology in the standard 0.05% dosing model.

References

  • Hashimoto, Y., et al. (1974). Rapid and Selective Induction of Urinary Bladder Cancer in Rats with N-Ethyl-N-(4-hydroxybutyl)nitrosamine and by Its Principal Urinary Metabolite.[5] Gann.[5][6]

    • Significance: Establishes ECPN as the active urinary metabolite responsible for carcinogenesis.
    • (Archive/PubMed)

  • Tamano, S., et al. (1992). Low susceptibility of nude mice to induction of invasive urinary bladder cancers by N-ethyl-N-(4-hydroxybutyl)nitrosamine.[2] Japanese Journal of Cancer Research.

    • Significance: Analyzes the metabolic excretion rates of ECPN vs BCPN in different mouse strains.
  • IARC Working Group.N-Nitrosamines: Metabolism and Mechanism.

    • Significance: Defines the alpha-hydroxylation p
  • Yamamoto, S., et al. (1995).Specific p53 mutations in urinary bladder carcinomas induced by N-butyl-N-(4-hydroxybutyl)nitrosamine and N-ethyl-N-(4-hydroxybutyl)

    • Significance: Differentiates the mutational signatures of the Ethyl (ECPN) vs Butyl (BBN) variants.

Sources

Foundational

N-Ethyl-N-(3-carboxypropyl)nitrosamine chemical structure and stability

Topic: N-Ethyl-N-(3-carboxypropyl)nitrosamine: Chemical Structure, Stability, and Bioactivation Content Type: Technical Monograph Audience: Researchers, Toxicologists, and Drug Development Scientists [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethyl-N-(3-carboxypropyl)nitrosamine: Chemical Structure, Stability, and Bioactivation Content Type: Technical Monograph Audience: Researchers, Toxicologists, and Drug Development Scientists

[1]

Executive Summary

N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), also designated as 4-(N-ethyl-N-nitrosoamino)butanoic acid (CAS: 54897-63-1), is a critical research compound in the study of chemical carcinogenesis.[1] It functions as the principal urinary metabolite and proximate carcinogen of N-ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN). Unlike many nitrosamines that induce hepatic tumors, ECPN exhibits a high degree of organotropism for the urinary bladder. This specificity makes it an indispensable tool for modeling urothelial carcinoma and evaluating chemopreventive agents. This guide details its chemical architecture, stability parameters, metabolic activation pathways, and validated handling protocols.

Chemical Architecture and Properties[3][4]

Structural Analysis

ECPN consists of a nitrosated secondary amine featuring two distinct alkyl chains: an ethyl group and a butyric acid moiety (3-carboxypropyl). The molecule possesses a hydrophilic tail (carboxylic acid) and a hydrophobic core (N-nitroso), giving it amphiphilic characteristics that influence its excretion and cellular uptake.

Key Physicochemical Data:

Property Value
IUPAC Name 4-(Ethylnitrosoamino)butanoic acid
CAS Number 54897-63-1
Molecular Formula C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol
pKa (Carboxyl) ~4.8 (Predicted)
Solubility Soluble in water, DMSO, Methanol, Ethanol

| Appearance | Yellow to reddish-yellow oil (room temp) |[2][3]

Structural Visualization

The following diagram illustrates the chemical structure and the resonance stabilization of the N-nitroso group, which contributes to the planarity of the N-N-O system.

ECPN_Structure N_Nitroso N-Nitroso Group (N-N=O) Resonance Resonance Hybrid (Planar Geometry) N_Nitroso->Resonance Partial Double Bond Character Ethyl Ethyl Group (-CH2CH3) Ethyl->N_Nitroso Attached to Amine N Carboxy 3-Carboxypropyl Chain (-(CH2)3-COOH) Carboxy->N_Nitroso Attached to Amine N

Figure 1: Structural components of ECPN highlighting the N-nitroso core and functional side chains.

Stability and Degradation Profile

Photostability (Critical)

Like all N-nitrosamines, ECPN is highly sensitive to ultraviolet (UV) light. Exposure to UV radiation (specifically ~365 nm) induces homolytic cleavage of the N-N bond, generating nitric oxide (NO) radicals and the corresponding amine radical.

  • Protocol: All handling must occur under yellow light (sodium vapor) or in amber glassware.

  • Storage: -20°C in the dark.

pH Stability
  • Neutral/Basic pH: ECPN is relatively stable in neutral and mild alkaline solutions (pH 7–9), existing as a carboxylate anion.

  • Acidic pH: In highly acidic environments (pH < 2), reversible denitrosation may occur, reforming the secondary amine and nitrous acid. However, the N-nitroso bond is generally robust against hydrolysis compared to amides.

Thermal Stability

ECPN is stable at physiological temperatures (37°C) for the duration of typical metabolic assays but can decompose at elevated temperatures (>100°C), evolving NOx gases.

Bioactivation Mechanism (Carcinogenesis)

ECPN is not a direct-acting carcinogen; it requires metabolic activation. The organotropism for the bladder is driven by its accumulation in urine. The activation mechanism involves cytochrome P450-mediated


-hydroxylation.

Mechanism Steps:

  • Precursor Metabolism: EHBN is oxidized by alcohol/aldehyde dehydrogenase to ECPN.

  • Urinary Concentration: ECPN is excreted into urine, bathing the urothelium.[3]

  • Intracellular Activation: Inside urothelial cells, CYP450 (specifically CYP2E1) hydroxylates the

    
    -carbon of the ethyl group.
    
  • Decomposition: The

    
    -hydroxy intermediate is unstable and spontaneously decomposes, releasing acetaldehyde and forming a carboxypropyl-diazonium ion.
    
  • DNA Adduct Formation: The diazonium ion alkylates DNA (specifically guanine positions), leading to mutations if unrepaired.

Bioactivation_Pathway EHBN EHBN (Parent Compound) Enz1 Alcohol/Aldehyde Dehydrogenase EHBN->Enz1 ECPN ECPN (Proximate Carcinogen) Enz1->ECPN Urine Accumulation in Urine ECPN->Urine CYP CYP2E1 (Alpha-Hydroxylation) Urine->CYP Urothelial Uptake Intermediate Alpha-Hydroxy-ECPN (Unstable) CYP->Intermediate Breakdown Spontaneous Decomposition Intermediate->Breakdown Adduct DNA Alkylation (Carboxypropyl-Guanine) Breakdown->Adduct Diazonium Ion Attack

Figure 2: Metabolic activation pathway of ECPN leading to DNA adduct formation in bladder epithelium.

Experimental Protocols

Synthesis of ECPN (Laboratory Scale)

Note: This reaction involves hazardous reagents. Perform in a fume hood.

Reagents:

  • 4-(Ethylamino)butanoic acid (Precursor amine)

  • Sodium Nitrite (NaNO₂)[4]

  • Hydrochloric Acid (HCl, 1N)

  • Ethyl Acetate (Extraction solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of 4-(ethylamino)butanoic acid in 15 mL of water. Chill to 0–4°C in an ice bath.

  • Acidification: Slowly add 12 mmol of HCl (1N) while stirring.

  • Nitrosation: Dropwise add a solution of Sodium Nitrite (12 mmol in 5 mL water) over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Stir for 2 hours at 0°C, then allow to warm to room temperature for 1 hour.

  • Extraction: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Validation: Verify structure via NMR and LC-MS.

Analytical Detection (LC-MS/MS)

To quantify ECPN in biological matrices (urine/plasma), use the following parameters.

Sample Preparation:

  • Acidify urine sample (pH 4.0).

  • Solid Phase Extraction (SPE) using HLB cartridges.

  • Elute with Methanol.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MS Parameters (MRM Mode):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion: 161.1 [M+H]⁺

  • Product Ions:

    • 115.1 (Loss of NO + OH) - Quantifier

    • 131.1 (Loss of NO) - Qualifier

Safety and Handling

  • Carcinogenicity: ECPN is a potent bladder carcinogen (IARC Group 2A/2B equivalent context).

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Deactivation: Treat spills or waste with 1N NaOH and Aluminum-Nickel alloy (to reduce the nitrosamine to an amine) or high-intensity UV light destruction before disposal.

References

  • SynThink Research Chemicals. (n.d.). N-Ethyl-N-(3-carboxypropyl)nitrosamine | 54897-63-1.[5][1][6][7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 37993, N-butyl-N-(3-carboxypropyl)nitrosamine. (Analogous Structure Reference). Retrieved from [8]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 17.
  • Okada, M., & Suzuki, E. (1982). Metabolism of N-nitrosamines. In The Nitrosamines (pp. 147-168). Academic Press.
  • European Medicines Agency (EMA). (2020).[9] Nitrosamine impurities in human medicinal products. Retrieved from

Sources

Exploratory

The Role of ECPN in Urothelial DNA Adduct Formation

This guide details the mechanistic role, metabolic kinetics, and quantification of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) in the formation of urothelial DNA adducts. It is designed for researchers investigating ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic role, metabolic kinetics, and quantification of N-ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) in the formation of urothelial DNA adducts. It is designed for researchers investigating chemically induced bladder carcinogenesis.

A Technical Guide to Mechanism, Kinetics, and Quantification

Executive Summary

ECPN (N-ethyl-N-(3-carboxypropyl)nitrosamine) is the proximal carcinogenic metabolite of EHBN (N-ethyl-N-(4-hydroxybutyl)nitrosamine).[1] While EHBN is the administered compound in standard rodent models of bladder cancer, it is ECPN that acts as the "hitchhiker" vehicle, utilizing renal clearance to concentrate in the urine. Once in the bladder lumen, ECPN permeates the urothelium, where it undergoes bioactivation to generate electrophilic ethyldiazonium ions. These ions alkylate genomic DNA, primarily forming


-ethylguanine (

-EtG)
, a highly mutagenic lesion that drives the transition from normal urothelium to carcinoma.

Part 1: Metabolic Activation & Pharmacokinetics

The organotropism of EHBN/ECPN for the urinary bladder is not accidental; it is a function of phase I and II metabolism coupled with renal physiology.

The "Hitchhiker" Mechanism

Unlike carcinogens that are activated in the liver and transported via blood (often causing hepatic tumors), EHBN is rapidly metabolized in the liver but not activated there.

  • Hepatic Oxidation: The 4-hydroxybutyl chain of EHBN is oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to a carboxylic acid.

  • Formation of ECPN: This oxidation yields ECPN (N-ethyl-N-(3-carboxypropyl)nitrosamine).

  • Renal Concentration: ECPN is an organic anion at physiological pH. It is rapidly cleared by the kidneys and concentrated in the urine.

  • Urothelial Exposure: The bladder epithelium is exposed to ECPN concentrations 10–100 fold higher than plasma levels, creating a specific window of toxicity.

Intracellular Bioactivation

Once ECPN re-enters the urothelial cells from the urine, it requires metabolic activation to become DNA-reactive.

  • Enzyme: Cytochrome P450s (specifically CYP2E1 and CYP2A6) in the urothelium.

  • Reaction:

    
    -Hydroxylation of the ethyl group .
    
  • Intermediate: The unstable

    
    -hydroxyethyl-nitrosamine spontaneously decomposes.
    
  • Ultimate Carcinogen: The ethyldiazonium ion (

    
    ).
    
Visualization: The ECPN Metabolic Axis

The following diagram illustrates the systemic flow from EHBN administration to DNA alkylation.

ECPN_Pathway EHBN EHBN (Administered) Liver LIVER (ADH/ALDH) EHBN->Liver Absorption ECPN_Plasma ECPN (Systemic Circulation) Liver->ECPN_Plasma Oxidation Kidney KIDNEY (Filtration) ECPN_Plasma->Kidney Transport Urine URINE (High Concentration ECPN) Kidney->Urine Concentration Urothelium UROTHELIUM (Target Tissue) Urine->Urothelium Re-uptake Diazonium Ethyldiazonium Ion (Electrophile) Urothelium->Diazonium CYP2E1 Activation (alpha-hydroxylation) Adduct DNA Adducts (O6-EtG, N7-EtG) Diazonium->Adduct Alkylation

Caption: Systemic pharmacokinetics of EHBN metabolism to ECPN and subsequent urothelial DNA alkylation.

Part 2: Molecular Mechanism of Adduct Formation

The ethyldiazonium ion is a hard electrophile that attacks nucleophilic centers on DNA bases.

Key Adducts
AdductRelative AbundanceMutagenic PotentialRepair MechanismSignificance

-ethylguanine (

-EtG)
High (~70%)LowSpontaneous depurinationBiomarker of exposure; can lead to abasic sites.

-ethylguanine (

-EtG)
Low (~8-10%)High AGT (MGMT)The Driver. Causes G:C

A:T transitions. Critical for carcinogenesis.

-ethylthymine (

-EtT)
TraceHighNER (Nucleotide Excision Repair)Contributes to A:T

G:C transitions.
The Mutagenic Consequence

The


-EtG adduct is particularly dangerous because the ethyl group on the 

position locks the guanine in a configuration that mimics adenine during replication. DNA polymerase pairs

-EtG with Thymine instead of Cytosine.
  • Wild Type: G

    
     C
    
  • Adduct:

    
    -EtG = T
    
  • Next Round: A = T

  • Result: G:C

    
     A:T transition mutation (a signature of nitrosamine carcinogenesis).
    

Part 3: Experimental Protocols (Quantification)

To validate the role of ECPN, one must quantify the specific DNA adducts in the urothelium. The following protocol utilizes LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), the gold standard for specificity.

Experimental Design
  • Model: F344 Rats or B6C3F1 Mice.

  • Dosing: 0.05% EHBN in drinking water (1–4 weeks for adduct studies; 20 weeks for tumors).

  • Control: Vehicle water.

  • Tissue Harvest: Bladder mucosa must be scraped immediately after sacrifice. Flash freeze in liquid nitrogen.

DNA Extraction & Hydrolysis Workflow

Critical Step: Standard DNA extraction kits often induce depurination. Use a "gentle" precipitation method.

  • Lysis: Homogenize mucosa in lysis buffer (Non-SDS based, e.g., Proteinase K + EDTA).

  • Extraction: Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

  • Precipitation: Isopropanol + Sodium Acetate. Wash with 70% EtOH.

  • Internal Standard Addition: Spike DNA with isotopically labeled standards (

    
    -Et-dG) before hydrolysis to account for loss.
    
  • Enzymatic Hydrolysis:

    • Digest DNA to nucleosides using DNase I , Phosphodiesterase I , and Alkaline Phosphatase .

    • Why? Analyzing nucleosides (deoxyribose attached) is often more sensitive and retains structural information compared to acid hydrolysis (base only).

LC-MS/MS Quantification Protocol
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Positive Electrospray Ionization (+ESI).[2]

  • Mode: Selected Reaction Monitoring (SRM).

SRM Transitions Table
AnalytePrecursor Ion (

)
Product Ion (

)
Mechanism

-Et-dG
296.1180.1Loss of deoxyribose (-116 Da)

-Et-G
180.1152.1Loss of ethyl group (fragmentation)
IS (

-Et-dG)
301.1185.1Heavy isotope shift
dG (Loading Control) 268.1152.1Monitor total DNA load
Visualization: Analytical Workflow

MS_Workflow Tissue Bladder Mucosa (Flash Frozen) Lysis Lysis & DNA Extraction (Phenol/Chloroform) Tissue->Lysis Spike Add Internal Standard (15N5-O6-Et-dG) Lysis->Spike Hydrolysis Enzymatic Hydrolysis (DNase/PDE/ALP) Spike->Hydrolysis Filter Ultrafiltration (3kDa cutoff) Hydrolysis->Filter Remove Enzymes LC UPLC Separation (C18 Column) Filter->LC MS MS/MS Detection (SRM Mode) LC->MS Data Quantification (fmol adduct / mg DNA) MS->Data

Caption: Step-by-step workflow for LC-MS/MS quantification of urothelial DNA adducts.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the System

To ensure your data is trustworthy (E-E-A-T principle), include these controls:

  • Recovery Correction: Calculate the recovery of the Internal Standard. If <50%, the hydrolysis or filtration step is too aggressive.

  • Artifact Check: Run a "mock" sample with high concentrations of Ethanol and Guanine to ensure no artifactual ethylation occurs during sample prep (rare, but possible).

  • DNA Quality: Measure the dG peak area. If dG is low, the enzymatic digestion was incomplete.

Causality Check

If you detect ECPN in urine but no adducts in the bladder:

  • Check pH: ECPN re-absorption is pH-dependent. Alkaline urine may reduce uptake.

  • Check Repair: High MGMT (AGT) activity in the specific rodent strain may be repairing

    
    -EtG faster than you can measure it. Harvest tissues sooner (e.g., 6–12 hours post-dose).
    

References

  • Okada, M., & Suzuki, E. (1982). Metabolism of N-butyl-N-(4-hydroxybutyl)nitrosamine and related compounds. IARC Scientific Publications, (41), 147–160.

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • Suzuki, E., et al. (1981).[3] Metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine and N,N-dibutylnitrosamine in the guinea pig, with reference to their carcinogenic effects on the urinary bladder. Gann, 72(4), 547-551.[3] (Establishes the carboxypropyl metabolite correlation).

  • Thomson, N. M., et al. (2006). Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS.[4] Mutation Research, 602(1-2), 35-42.

  • Drablos, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance. DNA Repair, 3(11), 1389-1407.

Sources

Foundational

Introduction: Situating N-Ethyl-N-(3-carboxypropyl)nitrosamine in Carcinogenesis Research

An In-Depth Technical Guide to the Toxicological Profile of N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) belongs to the N-nitrosamine class of chemicals, a group renowned fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)

N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) belongs to the N-nitrosamine class of chemicals, a group renowned for its potent carcinogenic activity across numerous animal species.[1][2] N-nitrosamines are not typically direct-acting carcinogens; they require metabolic activation to exert their genotoxic effects.[3] This process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the relatively inert parent compound into a highly reactive electrophile capable of alkylating DNA.[3][4] This formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[3]

ECPN is of particular interest to the scientific community for its observed organ-specific carcinogenicity. It has been identified as a compound that selectively induces urinary bladder tumors in rodent models.[1] Furthermore, it is a known urinary metabolite of other potent bladder carcinogens, such as N-methyl-N-alkylnitrosamines. The presence of the 3-carboxypropyl chain is considered essential for this bladder-specific activity, making ECPN a critical tool for investigating the mechanisms of urothelial carcinogenesis.[5][6]

This guide provides a comprehensive toxicological profile of ECPN, synthesizing available data with established principles of N-nitrosamine biochemistry. It is designed for researchers, scientists, and drug development professionals who may utilize ECPN as a model carcinogen or encounter related nitrosamine impurities. We will delve into its chemical properties, hazard profile, mechanism of action, and provide a field-proven experimental protocol for its application in bladder cancer studies, emphasizing the causality behind each methodological choice.

Section 1: Chemical Identity and Physical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling and application in experimental settings.

PropertyValueSource(s)
Chemical Name N-Ethyl-N-(3-carboxypropyl)nitrosamine[1][7]
Synonyms 4-(Ethylnitrosoamino)butanoic acid[7]
CAS Number 54897-63-1[1][8]
Molecular Formula C₆H₁₂N₂O₃[7][8]
Molecular Weight 160.17 g/mol [7][8]
Appearance Data not specified; likely a solid or oil-
Melting Point <25 °C[7]
Boiling Point ~286.06°C (Rough Estimate)[1]
Storage Temperature -20°C[1]

Section 2: Hazard Identification and Safety Profile (Synthesized MSDS)

2.1 GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
CarcinogenicityCategory 1B / 2AH350: May cause cancer[9][10]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[9]
Specific Target Organ Toxicity-May cause damage to liver and kidneys[9]

2.2 Emergency & Handling Procedures

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. The work area should be equipped with an eyewash station and a safety shower.[9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, Viton). Breakthrough times should be verified. Contaminated gloves must be disposed of as hazardous waste and replaced immediately.[10]

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Body Protection: A lab coat is mandatory. For operations with a higher risk of splashing, a chemically impervious apron or suit is recommended.

  • First Aid Measures:

    • Ingestion: Do NOT induce vomiting. Immediately rinse mouth and seek urgent medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.

  • Storage: Store in a tightly sealed container at -20°C in a locked, designated, and well-ventilated area away from incompatible materials.[1]

  • Disposal: All waste materials, including contaminated PPE, glassware, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Fire Fighting: Use dry chemical powder, CO₂, or foam. Upon heating to decomposition, ECPN may emit toxic fumes of nitrogen oxides (NOx).[1]

Section 3: Mechanism of Carcinogenicity

The carcinogenic activity of ECPN is a multi-step process rooted in its biotransformation into a DNA-damaging agent. This follows the classic paradigm established for most N-nitrosamines.[3]

3.1 Metabolic Activation

The carcinogenicity of ECPN is contingent upon its metabolic activation by Phase I enzymes, specifically the cytochrome P450 (CYP) superfamily.[3] While the specific CYP isoforms responsible for ECPN metabolism have not been definitively identified, the established mechanism for similar short-chain alkylnitrosamines, such as NDEA, involves α-hydroxylation.[3] In the case of ECPN, this oxidation is presumed to occur on the α-carbon of the ethyl group.

This enzymatic hydroxylation results in a highly unstable intermediate, α-hydroxy-N-ethyl-N-(3-carboxypropyl)nitrosamine. This molecule rapidly and non-enzymatically decomposes, yielding acetaldehyde and a highly reactive electrophile: the ethyldiazonium ion. It is this ion that is considered the ultimate carcinogenic metabolite.

G cluster_0 Phase I Metabolism (Liver/Target Tissue) cluster_1 Genotoxic Event (Nucleus) ECPN N-Ethyl-N-(3-carboxypropyl)nitrosamine (Procarcinogen) Intermediate α-Hydroxy-N-ethyl-N-(3-carboxypropyl)nitrosamine (Unstable Intermediate) ECPN->Intermediate α-Hydroxylation CYP Cytochrome P450 (e.g., CYP2E1, CYP2A6) Decomposition Spontaneous Decomposition Intermediate->Decomposition Diazonium Ethyldiazonium Ion (Ultimate Carcinogen) Decomposition->Diazonium Acetaldehyde Acetaldehyde Decomposition->Acetaldehyde DNA Nuclear DNA Diazonium->DNA Ethylation Adduct Ethyl-DNA Adducts (e.g., O⁶-EtG, N7-EtG) Initiation Cancer Initiation Adduct->Initiation Miscoding during Replication

Putative metabolic activation pathway of ECPN.

3.2 DNA Adduct Formation

The ethyldiazonium ion generated during metabolic activation is a powerful alkylating agent. It readily reacts with nucleophilic sites on DNA bases. This covalent bonding forms DNA adducts, which, if not repaired by cellular mechanisms, can lead to mispairing of DNA bases during replication, resulting in permanent mutations.[3]

Key ethyl-DNA adducts formed by related compounds like NDEA include:

  • O⁶-ethylguanine (O⁶-EtG): This is a highly miscoding lesion, often leading to G:C to A:T transition mutations, and is strongly implicated in the initiation of carcinogenesis.

  • N7-ethylguanine (N7-EtG): Typically the most abundant adduct, though less directly miscoding than O⁶-EtG. Its formation can lead to depurination, creating an apurinic site that can also be mutagenic.

  • O⁴- and O²-ethylthymine (O⁴-EtT, O²-EtT): These are also significant miscoding adducts.

The analysis and quantification of these adducts are non-trivial, requiring highly sensitive analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][11] Such methods are essential for mechanistic studies seeking to correlate adduct levels in specific tissues with tumor outcomes.

Section 4: Toxicological Profile

4.1 Acute Toxicity

Specific quantitative acute toxicity data for ECPN, such as an oral LD₅₀ value (the dose lethal to 50% of a test population), are not available in peer-reviewed literature or public safety databases.[12][13] However, related simple nitrosamines are known to be highly toxic. For instance, the oral LD₅₀ of N-Nitrosodimethylamine (NDMA) in rats is approximately 37-58 mg/kg.[10][14] Given its classification as a potent carcinogen, ECPN should be presumed to have a high degree of acute toxicity and handled accordingly.

4.2 Mutagenicity

Direct mutagenicity studies for ECPN are not widely reported. However, as a compound class, N-nitrosamines that generate alkylating agents are well-established mutagens in various test systems, including the bacterial reverse mutation assay (Ames test), often requiring metabolic activation (e.g., with an S9 liver fraction).[9] The formation of miscoding DNA adducts like O⁶-ethylguanine is the fundamental basis for this mutagenic activity.

4.3 Organ-Specific Carcinogenicity

The most significant toxicological characteristic of ECPN is its role as a selective urinary bladder carcinogen in rodents.[1] Studies on related nitrosamino acids have demonstrated that the urinary excretion of metabolites containing a 3-carboxypropyl chain is a critical determinant for the induction of bladder cancer.[6] This organotropism is likely due to the pharmacokinetic properties conferred by the carboxypropyl group, leading to the concentration of the parent compound or its proximate metabolites in the urine, where final activation and interaction with the urothelial DNA can occur.

Toxicological EndpointFindingSpeciesKey ImplicationSource(s)
Carcinogenicity Selectively induces urinary bladder tumors.Rats, MicePrimary hazard and key application in cancer research.[1]
Mechanism Urinary excretion of the 3-carboxypropyl moiety is essential for bladder-specific carcinogenicity.RatsThe chemical structure dictates organ-specific toxicity.[6]

Section 5: Application in Cancer Research: A Self-Validating Protocol

ECPN's specific targeting of the urinary bladder makes it an invaluable tool for creating robust and reproducible animal models of urothelial carcinoma.[15] Below is a detailed, self-validating protocol for a long-term carcinogenicity study in rats, based on established methods for related bladder carcinogens like N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN).[16][17]

5.1 Experimental Objective

To induce and study the progression of urothelial carcinoma in male Fischer 344 rats via chronic administration of ECPN in drinking water.

5.2 Causality Behind Experimental Choices

  • Species/Strain: Male Fischer 344 (F344) rats are chosen due to their well-characterized response to bladder carcinogens and relatively low incidence of spontaneous urothelial tumors.

  • Administration Route: Administration via drinking water mimics a chronic, low-dose environmental exposure. It is less stressful for the animals than gavage and ensures consistent systemic delivery, relying on the compound's intrinsic pharmacokinetics for delivery to the target organ.

  • Vehicle: Drinking water is the natural vehicle. ECPN, as a carboxylic acid, should be sufficiently soluble, or its sodium salt can be used to ensure solubility.

  • Dose Selection: The dose (e.g., 0.01% - 0.05% in water) is a critical variable. A pilot study is often required to establish a dose that induces tumors within a reasonable timeframe (e.g., 20-40 weeks) without causing excessive systemic toxicity or early mortality.

  • Endpoint Analysis: Histopathology is the gold standard for diagnosing neoplastic lesions. The College of American Pathologists (CAP) protocol for human bladder cancer provides a framework for classifying lesions, ensuring translatable results.[18]

5.3 Step-by-Step Methodology

  • Animal Acclimation: Male F344 rats (6-8 weeks old) are acclimated for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature/humidity, ad libitum access to standard chow and water).

  • Carcinogen Preparation:

    • Calculate the required amount of ECPN to achieve the target concentration in drinking water (e.g., 0.05% w/v = 500 mg/L).

    • In a chemical fume hood, dissolve the ECPN in autoclaved drinking water. If solubility is an issue, adjust the pH to ~7.0 with NaOH to form the more soluble sodium salt.

    • Prepare fresh ECPN solution twice weekly to prevent degradation. Protect the solution from light using amber or foil-wrapped bottles.

  • Administration Phase:

    • Divide animals into a control group (receiving untreated drinking water) and an ECPN-treated group.

    • Provide the respective drinking water solutions ad libitum for the duration of the study (e.g., 20 weeks).

    • Monitor animal health daily. Record body weight and water consumption weekly for each cage. A significant drop in either parameter can indicate toxicity, requiring a dose adjustment.

  • Post-Administration & Necropsy:

    • After the administration period, switch all animals back to normal drinking water for a "rest" period (e.g., 10-20 weeks) to allow for tumor progression.

    • At the study endpoint, euthanize animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Perform a complete necropsy. Inflate the bladder in situ via the urethra with 10% neutral buffered formalin (NBF). This is a critical step to prevent the urothelium from collapsing, which would make histopathological evaluation impossible.

    • Excise the inflated bladder and other major organs (liver, kidneys, lungs) and fix them in 10% NBF for at least 24 hours.

  • Histopathological Analysis:

    • After fixation, bisect the bladder longitudinally.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin.

    • Cut 5-micron sections and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides microscopically. Lesions should be classified according to established criteria (e.g., hyperplasia, dysplasia, papilloma, low-grade and high-grade papillary urothelial carcinoma, carcinoma in situ, invasive carcinoma).

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimation 1. Acclimation (F344 Rats, 1 week) Group_Assignment 2. Group Assignment (Control vs. ECPN) Acclimation->Group_Assignment Solution_Prep 3. ECPN Solution Prep (0.05% in water, bi-weekly) Group_Assignment->Solution_Prep Admin 4. Ad Libitum Administration (20 weeks) Solution_Prep->Admin Monitoring 5. Weekly Monitoring (Body Weight, Water Intake) Admin->Monitoring Progression 6. Progression Period (Normal water, 10-20 weeks) Admin->Progression Necropsy 7. Euthanasia & Necropsy Progression->Necropsy Inflation 8. Bladder Inflation & Fixation (Critical Step: 10% NBF) Necropsy->Inflation Processing 9. Tissue Processing & H&E Staining Inflation->Processing Pathology 10. Histopathological Evaluation (Tumor Staging & Grading) Processing->Pathology

Experimental workflow for an ECPN-induced bladder cancer study.

References

  • Giese, R.W. (n.d.). Detection of DNA Adducts by Electron Capture Mass Spectrometry. CDC Stacks. [Link]

  • Giese, R.W. (n.d.). Detection of DNA Adducts by Electron Capture Mass Spectrometry. CDC Stacks. [Link]

  • Singh, R., & Farmer, P. B. (2014). Recent developments in DNA adduct analysis by mass spectrometry: a tool for exposure biomonitoring and identification of hazard for environmental pollutants. Drug metabolism reviews, 46(4), 450–460. [Link]

  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology, 35(5), 737-761. [Link]

  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. [Link]

  • Carlson, E. S. (2015). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota Digital Conservancy. [Link]

  • Hecht, S. S. (2012). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines. Accounts of chemical research, 45(6), 955–964. [Link]

  • Lerondel, S., et al. (2022). Antitumor Effect and Induced Immune Response Following Exposure of Hexaminolevulinate and Blue Light in Combination with Checkpoint Inhibitor in an Orthotopic Model of Rat Bladder Cancer. Cancers, 14(5), 1201. [Link]

  • ResearchGate. (n.d.). Table 2 EC 50 values calculated in acute toxicity tests. [Link]

  • Michejda, C. J., et al. (1981). Activation of Nitrosamines to Biological Alkylating Agents. In N-Nitroso Compounds (ACS Symposium Series, Vol. 174, pp. 3-20). American Chemical Society. [Link]

  • Zhao, S., et al. (2004). Characterization and quantitative analysis of DNA adducts formed from lower chlorinated PCB-derived quinones. Chemical research in toxicology, 17(4), 543–551. [Link]

  • Balbo, S., et al. (2014). Analysis of the Benzene Oxide-DNA Adduct 7-Phenylguanine by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry-Parallel Reaction Monitoring. Journal of the American Society for Mass Spectrometry, 25(5), 809–816. [Link]

  • Yen, J. H., et al. (2002). Acute lethal toxicity of environmental pollutants to aquatic organisms. Ecotoxicology and environmental safety, 52(2), 113–116. [Link]

  • Pesticide Action Network North America. (n.d.). Ecotoxicity Resources. [Link]

  • U.S. Environmental Protection Agency. (2002). Methods for Measuring the Acute Toxicity of Effluents and Receiving Waters to Freshwater and Marine Organisms. [Link]

  • Vasconcelos-Nóbrega, C., et al. (2012). Recommendations for Urine and Urinary Bladder Collection in Chemical Carcinogenesis Assays with Rodents. Scandinavian Journal of Laboratory Animal Science, 39(1). [Link]

  • Wikipedia. (n.d.). N-Nitrosodimethylamine. [Link]

  • Fantony, J. J., & Inman, B. A. (2021). RETRACTED: Animal Models in Bladder Cancer. Cancers, 13(23), 5910. [Link]

  • Ekotox. (n.d.). Acute Toxicity Estimates (ATE). [Link]

  • College of American Pathologists. (2017). Protocol for the Examination of Specimens From Patients With Carcinoma of the Urinary Bladder. [Link]

  • Oliveira, P. A., et al. (2006). E-cadherin expression during urothelial carcinogenesis induced by N-butyl-N-(4-hydroxybutyl) nitrosamine in rats. Experimental and toxicologic pathology, 58(1), 57–64. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Determining the Optimal Dosage of N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN) in B6C3F1 Mice

Introduction: The Context of N-Nitrosamine Carcinogenesis Research N-Nitrosamines are a class of potent chemical carcinogens found in various environmental sources and formed endogenously.[1] Their ability to induce tumo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of N-Nitrosamine Carcinogenesis Research

N-Nitrosamines are a class of potent chemical carcinogens found in various environmental sources and formed endogenously.[1] Their ability to induce tumors in a wide range of animal species makes them critical tools for studying the mechanisms of carcinogenesis and for evaluating potential cancer risks.[2] The specific compound, N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN), belongs to this family. Understanding its dose-response relationship is fundamental to its use as a reliable cancer-inducing agent in preclinical models.

The B6C3F1 mouse, a hybrid of C57BL/6 female and C3H/He male mice, is a cornerstone of carcinogenesis bioassays, notably those conducted by the National Toxicology Program (NTP).[3][4] This strain is favored for its genetic heterogeneity, which better mimics the human population, and its well-characterized, relatively high survival rate in long-term studies.[3] However, it is also known for a significant spontaneous incidence of liver neoplasms, a factor that must be carefully considered in the design and interpretation of carcinogenicity studies.[5][6]

This document provides a comprehensive guide to establishing an optimal dosage of ECPN for B6C3F1 mice. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, empowering researchers to design robust, reproducible, and ethically sound experiments.

Scientific Underpinnings

Mechanism of Action: The Path to Carcinogenesis

N-nitrosamines are typically procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects.[7] This activation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver and other tissues.[8] The process transforms the parent nitrosamine into a reactive electrophilic species. This electrophile can then form covalent bonds with nucleophilic sites in DNA, creating DNA adducts. If these adducts are not repaired by the cell's DNA repair machinery, they can lead to permanent mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, initiates the multi-stage process of cancer development, which includes promotion and progression.[9][10]

Nitrosamine_Carcinogenesis cluster_metabolism Metabolic Activation cluster_cellular Cellular Events Procarcinogen ECPN (Procarcinogen) CYP450 Cytochrome P450 Enzymes Procarcinogen->CYP450 Oxidation Electrophile Reactive Electrophile CYP450->Electrophile DNA Cellular DNA Electrophile->DNA Covalent Bonding Adduct DNA Adduct Formation DNA->Adduct Mutation Permanent Mutation (If not repaired) Adduct->Mutation DNA Replication Proliferation Clonal Expansion of Mutated Cells (Promotion) Mutation->Proliferation Progression Tumor Progression Proliferation->Progression

Caption: General mechanism of N-nitrosamine induced carcinogenesis.

The B6C3F1 Mouse Model: Key Considerations

When selecting a dosage, the specific characteristics of the B6C3F1 model are paramount:

  • Spontaneous Tumors: Male B6C3F1 mice have a spontaneous incidence of hepatocellular carcinoma that can be as high as 42.2%.[5] This necessitates the inclusion of a sufficiently large vehicle-control group to distinguish between spontaneous and chemically-induced neoplasms.

  • Metabolic Capacity: As with other species, mice possess the CYP450 enzymes necessary to activate nitrosamines. However, inter-species and even inter-strain variations in metabolism can significantly alter the carcinogenic potency and target organ specificity of a compound.[11]

  • Survival and Growth: B6C3F1 mice generally exhibit good survival rates over 24-month studies (around 80%).[3] An optimal dose for a carcinogenicity study should not be so high as to cause excessive mortality, which would reduce the statistical power of the study. Body weight is also a critical parameter, as significant weight loss is an early indicator of toxicity.[12]

Strategy for Determining Optimal ECPN Dosage

Extrapolation from Related Compounds

A crucial starting point comes from a study on N-butyl-N-(3-carboxypropyl)nitrosamine , a close structural analog of ECPN. In a study using (C57BL/6 X DBA/2)F1 mice, this compound was administered in the drinking water at a concentration of 3 mM (0.056%) for 13 weeks. This regimen induced urinary bladder carcinoma in 88-100% of the mice by 22-28 weeks.[13] This provides a valuable, albeit aggressive, upper-range benchmark for a potential ECPN dosage.

Studies with other nitrosamines in B6C3F1 mice, such as Diethylnitrosamine (DEN), further inform our approach. For example, six weekly intraperitoneal injections of DEN at 45 mg/kg were sufficient to induce nasal and liver neoplasms.[14] While the route and compound differ, these studies collectively demonstrate the susceptibility of the B6C3F1 strain to nitrosamine carcinogenesis.

Dose-Finding Pilot Study: An Essential Prerequisite

A preliminary dose-finding (or dose-range-finding) study is essential to determine the Maximum Tolerated Dose (MTD) and to select appropriate dose levels for a long-term carcinogenicity study. The MTD is defined as the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10% compared to controls.

Key Objectives of the Pilot Study:

  • Establish a dose-response curve for toxicity.

  • Identify target organs for non-neoplastic toxicity.

  • Select 3-4 dose levels for the definitive long-term study.

  • Confirm the feasibility of the chosen administration route and formulation.

Experimental Protocols

Protocol: Preparation and Administration of ECPN in Drinking Water

Chronic administration via drinking water is a common, non-invasive, and clinically relevant route of exposure for carcinogenicity studies.[13][15]

Materials:

  • N-Ethyl-N-(3-carboxypropyl)nitrosamine (ECPN)

  • Sterile, deionized water

  • Calibrated scale and appropriate glassware

  • pH meter and buffer solutions (e.g., phosphate buffer) if needed to ensure stability and palatability

  • Amber or opaque water bottles to protect the compound from light degradation

Procedure:

  • Calculate Concentrations: Based on the pilot study design (see Table 1), calculate the mass of ECPN required to achieve the desired molar (mM) or percentage (%) concentration in a specific volume of water.

  • Dissolution: Weigh the ECPN accurately and dissolve it in a small volume of water before bringing it to the final volume. Use a magnetic stirrer to ensure complete dissolution.

  • pH Adjustment (If Necessary): Check the pH of the solution. If the compound significantly alters the pH, it may affect water consumption. Adjust to a neutral pH (6.8-7.2) using a suitable buffer, ensuring the buffer itself has no biological activity of interest.

  • Storage and Stability: Prepare fresh solutions at least weekly. Store the stock solution and the solutions in the animal water bottles protected from light at 4°C to prevent degradation. Confirm the stability of ECPN in water under these conditions via analytical methods (e.g., HPLC) before commencing the study.

  • Administration: Transfer the prepared solutions to the amber water bottles on the mouse cages. Measure water consumption 2-3 times per week to calculate the average daily dose received by each animal (mg/kg/day).

Protocol: Dose-Finding Pilot Study (28-90 Days)

This protocol outlines a short-term study to establish dose ranges for a subsequent chronic bioassay.

Pilot_Study_Workflow start_end start_end process process decision decision io io Start Start Acclimatize Acclimatize B6C3F1 Mice (6-8 weeks old, 1-2 weeks) Start->Acclimatize Randomize Randomize into 5 Groups (n=10/sex/group) Acclimatize->Randomize Groups Group 1: Vehicle Control (Water) Group 2: Low Dose Group 3: Mid-Low Dose Group 4: Mid-High Dose Group 5: High Dose Randomize->Groups Administer Administer ECPN in Drinking Water (28 to 90 days) Groups->Administer Monitor Weekly Monitoring Administer->Monitor MonitorDetails Body Weight Clinical Signs of Toxicity Water Consumption Monitor->MonitorDetails Sacrifice Terminal Sacrifice Monitor->Sacrifice At Study End Analysis Gross Necropsy Organ Weights Histopathology (Target Organs) Sacrifice->Analysis DetermineMTD Analyze Data & Determine MTD Analysis->DetermineMTD End End: Select Doses for Chronic Study DetermineMTD->End

Caption: Experimental workflow for an ECPN dose-finding pilot study.

Step-by-Step Methodology:

  • Animals: Use male and female B6C3F1 mice, 6-8 weeks of age at the start of the study.

  • Group Allocation: Randomly assign animals to groups (n=10 per sex per group is recommended). Include one vehicle control group and at least four dose groups.

  • Dose Selection: Based on the 3 mM benchmark from the related compound[13], a suggested range could be logarithmic or semi-logarithmic steps. See Table 1 for an example.

  • Administration: Administer ECPN in drinking water as per Protocol 3.1 for the duration of the study (e.g., 90 days). The control group receives drinking water only.

  • Monitoring:

    • Clinical Signs: Observe animals daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, dehydration).

    • Body Weight: Record individual body weights twice weekly for the first month, then weekly thereafter.

    • Water Consumption: Measure water intake per cage at least twice weekly.

  • Endpoint and Analysis:

    • At the end of the study period, euthanize all surviving animals.

    • Conduct a full gross necropsy, noting any visible lesions.

    • Weigh key organs, including the liver, kidneys, spleen, and urinary bladder.

    • Collect these organs and any gross lesions for histopathological analysis. This is critical for identifying target organ toxicity that is not clinically apparent.

Protocol: Monitoring During a Chronic Carcinogenicity Study (Up to 2 Years)

For a long-term study, monitoring protocols are extended to ensure animal welfare and data integrity.

  • Palpation: Perform gentle abdominal palpation monthly (starting at 6 months) to detect developing masses, particularly in the liver.

  • Moribund Sacrifice: Establish clear criteria for humane euthanasia of animals that become moribund. This prevents unnecessary suffering and preserves tissues for analysis before they degrade. Criteria may include >20% body weight loss, inability to access food or water, or presence of large, ulcerated tumors.

  • Histopathology: At the end of the 2-year study, a comprehensive histopathological examination of a wide range of tissues from all animals (control and dosed) is required to identify neoplastic and non-neoplastic lesions.

Data Presentation and Interpretation

Proposed Dose Ranges for Pilot Study

The following table provides a sample dosing structure for a 90-day pilot study, anchored by the 3 mM concentration found to be carcinogenic for a related compound.[13]

Group Concentration (mM) Approx. Concentration (%) Primary Endpoint Expected Outcome
10 (Control)0%Baseline health and pathologyNormal growth; no treatment-related findings.
20.30.0056%No-Observed-Adverse-Effect Level (NOAEL)Minimal to no toxicity. Possible low incidence of preneoplastic lesions.
31.00.0187%Low-dose effectsPotential for mild, non-lethal toxicity (e.g., slight weight gain depression).
43.00.056%High-dose effects / MTD anchorSignificant toxicity expected; potential for some mortality. Body weight gain <90% of controls.
56.00.112%Frank toxicity / LethalitySevere toxicity and mortality likely. Helps to define the steepness of the toxicity curve.

Note: Percentage is calculated based on an assumed molecular weight for ECPN similar to its butyl analog (~188.2 g/mol ). This must be adjusted for the actual molecular weight of the ECPN used.

Interpreting Pilot Study Results to Select Doses for Chronic Study
  • High Dose: The highest dose for the 2-year study should be the MTD determined from the pilot study. It should induce minimal toxicity (e.g., no more than a 10% decrease in body weight gain) and no mortality that would compromise the study's integrity.

  • Low and Mid Doses: The lower doses are typically fractions of the MTD (e.g., MTD/2 and MTD/4). These levels are crucial for establishing a dose-response relationship for tumor incidence. The lowest dose should ideally not produce any overt toxicity.

Conclusion

Determining the optimal dosage of N-Ethyl-N-(3-carboxypropyl)nitrosamine for B6C3F1 mice is a systematic process grounded in scientific precedent and empirical validation. By leveraging data from structurally analogous compounds and conducting a thorough dose-finding pilot study, researchers can establish dose levels that are both carcinogenic and well-tolerated over the long term. This methodical approach is fundamental to generating the high-quality, reproducible data required to advance our understanding of chemical carcinogenesis and to accurately assess human health risks.

References

  • Regulations.gov. (n.d.). Mode of Action for Kidney Carcinogenicity of Ethylbenzene.
  • Haseman, J. K., Huff, J. E., & Boorman, G. A. (1984). History, survival, and growth patterns of B6C3F1 mice and F344 rats in the National Cancer Institute Carcinogenesis Testing Program. Fundamental and Applied Toxicology, 4(2 Pt 2), S6-S37. Retrieved from [Link]

  • Wu, J. R., et al. (2022). Experimental mouse models for translational human cancer research. Animal Models and Experimental Medicine, 5(3), 221-235. Retrieved from [Link]

  • Barouki, R., et al. (2012). Basic properties and molecular mechanisms of exogenous chemical carcinogens. Drug Metabolism and Drug Interactions, 27(1), 3-17. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Initiation, promotion model using the B6C3F1 mouse.
  • Bell, P., et al. (2006). Analysis of tumors arising in male B6C3F1 mice with and without AAV vector delivery to liver. Molecular Therapy, 14(1), 34-42. Retrieved from [Link]

  • Al-Ostoot, F. H. (2024, May 6). Chemical Carcinogenesis Explained: Cancer-Causing Agents, Stages, and Daily Exposures [Video]. YouTube. Retrieved from [Link]

  • Rao, G. N., et al. (1996). Effect of Dietary Restriction on Toxicology and Carcinogenesis Studies in F344/N Rats and B6C3F1 Mice. Toxicological Sciences, 30(1), 16-30. Retrieved from [Link]

  • National Toxicology Program. (2018). NTP Technical Report on the Toxicology and Carcinogenesis Studies in B6C3F1/N Mice.... Retrieved from [Link]

  • National Research Council (US) Committee on Drinking Water and Health. (1994). Mechanisms of Carcinogenesis. In Drinking Water and Health, Volume 6. National Academies Press (US). Retrieved from [Link]

  • Medinaz Library. (2022, January 20). Carcinogenesis - Mechanism of action. Proto-Oncogenes vs Oncogenes, tumor suppressor gene P53 [Video]. YouTube. Retrieved from [Link]

  • Abdo, K. M., et al. (1989). Toxicity and Carcinogenicity Studies of Phenylephrine Hydrochloride in F344/N Rats and B6C3F1 Mice. Drug and Chemical Toxicology, 12(3-4), 359-373. Retrieved from [Link]

  • National Cancer Institute. (2013, September 12). Mouse Model for the Preclinical Study of Metastatic Disease. Technology Transfer Center. Retrieved from [Link]

  • Hiasa, Y., et al. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143-149. Retrieved from [Link]

  • Chen, Y. J., et al. (2016). Nasal Tumorigenesis in B6C3F1 Mice Following Intraperitoneal Diethylnitrosamine. Toxicologic Pathology, 44(6), 868-874. Retrieved from [Link]

  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4559. Retrieved from [Link]

  • Arai, M., et al. (1984). Comparative carcinogenicity of N-butyl-N-(3-carboxypropyl)-nitrosamine and N-butyl-N-(4-hydroxybutyl)nitrosamine for the urinary bladder of (C57BL/6 X DBA/2)F1 mice. Journal of the National Cancer Institute, 73(3), 753-756. Retrieved from [Link]

  • Hagiwara, A., et al. (1992). Chronic toxicity carcinogenicity studies of triethanolamine in B6C3F1 mice. Fundamental and Applied Toxicology, 18(1), 25-29. Retrieved from [Link]

  • Daughtrey, W., et al. (2015). Chronic inhalation carcinogenicity study of commercial hexane solvent in F-344 rats and B6C3F1 mice. Journal of Applied Toxicology, 35(7), 774-784. Retrieved from [Link]

  • Goodsaid, F. M., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9516. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. Retrieved from [Link]

  • Johnson, G. E., et al. (2021). Use of less-than-lifetime (LTL) durational limits for nitrosamines: Case study of N-Nitrosodiethylamine (NDEA). Regulatory Toxicology and Pharmacology, 121, 104875. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of Vaping and Tobacco Use Biomarkers in Human Urine by High-Performance Liquid Chromatography

Abstract & Introduction The proliferation of e-cigarettes and vaping products necessitates robust analytical methods to assess exposure to their active compounds. While these products are often marketed as alternatives t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The proliferation of e-cigarettes and vaping products necessitates robust analytical methods to assess exposure to their active compounds. While these products are often marketed as alternatives to traditional cigarettes, they are effective delivery systems for nicotine and, in some cases, cannabinoids like Δ⁹-tetrahydrocannabinol (THC). Monitoring exposure is crucial for clinical research, toxicology, and public health studies.

This application note provides a detailed protocol for the quantitative analysis of cotinine , the primary metabolite of nicotine, in human urine using Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Cotinine is the preferred biomarker for nicotine exposure due to its longer half-life (16–20 hours) compared to nicotine (2 hours), providing a more stable and accurate measure of exposure from all sources, including vaping.[1][2]

Additionally, this guide addresses the analysis of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) , the main urinary metabolite of THC. Due to typically low concentrations and poor UV absorbance, THC-COOH analysis is most reliably performed using mass spectrometry. This note will outline the preparatory steps for THC-COOH and discuss the rationale for using advanced detection techniques.

Principle of the Method

The method employs a solid-phase extraction (SPE) procedure to isolate the target analytes from the complex urine matrix, removing endogenous interferences like salts and proteins while concentrating the analytes.[1] Following extraction, the sample is analyzed by reversed-phase HPLC, which separates the compounds based on their hydrophobicity. A C18 column is used with a mobile phase of buffered acetonitrile or methanol. Cotinine is then quantified using a UV detector, typically set at a wavelength of approximately 260 nm.[3][4]

Materials and Reagents

Equipment
  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical balance (4-decimal place)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator or SpeedVac

  • Class A volumetric flasks and pipettes

  • HPLC vials with inserts

Chemicals and Consumables
  • Cotinine certified reference standard

  • p-Nitroaniline or other suitable internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade sodium hydroxide, acetic acid, and sodium phosphate

  • Ammonium acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Blank human urine (verified negative for analytes)

  • C18 SPE cartridges (e.g., 200 mg, 3 mL)

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cotinine reference standard in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[3]

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of the internal standard (e.g., p-Nitroaniline) in methanol.

  • Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into blank human urine to create calibration standards covering the expected physiological range (e.g., 50 to 2000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Workflow for Sample Preparation and Analysis

The entire process, from sample receipt to data generation, is outlined below. This workflow is designed to ensure sample integrity, minimize contamination, and produce reliable, reproducible results.

workflow cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Final Processing & Analysis Sample 1. Urine Sample (1 mL) Spike 2. Spike Internal Standard Sample->Spike Adjust 3. Adjust pH to >10 with NaOH Spike->Adjust Condition 4. Condition C18 SPE (Methanol, Water) Adjust->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Column (e.g., Water, 20% MeOH) Load->Wash Dry 7. Dry Sorbent Wash->Dry Elute 8. Elute Cotinine (e.g., Dichloromethane/IPA) Dry->Elute Evaporate 9. Evaporate to Dryness (under N2 stream) Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject 11. Inject into HPLC-UV System Reconstitute->Inject

Figure 1: Overall workflow for the analysis of cotinine in urine.
Detailed Urine Sample Preparation (SPE)
  • Pipette 1.0 mL of urine (calibrator, QC, or unknown sample) into a glass tube.

  • Add 50 µL of the internal standard working solution and vortex.

  • Add 200 µL of 1M NaOH to basify the sample to pH > 10. Vortex to mix.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Load Sample: Load the entire alkalinized urine sample onto the conditioned SPE cartridge. Allow it to pass through slowly (1-2 mL/min).

  • Wash: Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 20% methanol in water to remove hydrophilic interferences.

  • Dry: Dry the cartridge under high vacuum for 10-15 minutes to remove all residual water.

  • Elute: Place clean collection tubes in the manifold. Elute the analytes with 3 mL of a suitable organic solvent (e.g., 95:5 dichloromethane:isopropanol).

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of the HPLC mobile phase. Vortex thoroughly and transfer to an HPLC vial for analysis.

HPLC-UV Instrumental Conditions

The following table summarizes a typical set of starting conditions for the HPLC-UV analysis of cotinine. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
HPLC Column Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)[3][5]
Mobile Phase A 20 mM Ammonium Acetate or Phosphate Buffer, pH 6.8[4]
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic (e.g., 85:15 Mobile Phase A:B) or a shallow gradient
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detector 260 nm[3][4]
Run Time ~12-15 minutes[3]

Data Analysis and System Suitability

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be >0.995.[3]

  • Quantification: Calculate the concentration of cotinine in QC and unknown samples using the regression equation from the calibration curve.

  • System Suitability: Before analysis, inject a mid-level standard multiple times (n=5). The relative standard deviation (%RSD) for retention time and peak area should be <2%. Chromatographic peaks should be symmetrical, with a tailing factor between 0.9 and 1.5.

Method Validation for Trustworthiness

To ensure the protocol is a self-validating system, the analytical method must be validated according to established guidelines from bodies like the FDA or ICH.[6][7][8] The key validation parameters and typical acceptance criteria are outlined below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability to produce results proportional to concentration.r² ≥ 0.995 over the defined range.
Accuracy (Recovery) The closeness of measured value to the true value.%RE (Relative Error) within ±15% of nominal (±20% at LLOQ).[3][9]
Precision The agreement between replicate measurements.%RSD (Relative Standard Deviation) ≤15% (≤20% at LLOQ).[3][9]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio ≥ 3.[3]
Limit of Quantification (LOQ) The lowest concentration that can be accurately quantified.Signal-to-Noise ratio ≥ 10; Accuracy and Precision criteria must be met.[2]
Selectivity/Specificity The ability to differentiate the analyte from interferences.No significant interfering peaks at the analyte retention time in blank matrix.
Recovery The efficiency of the extraction process.Should be consistent and reproducible across the concentration range (>80% is ideal).[3]

Considerations for THC-COOH Analysis

The analysis of THC-COOH in urine presents additional challenges that typically make HPLC-UV unsuitable for routine confirmatory testing.

  • Hydrolysis Step: A significant portion of THC-COOH in urine is conjugated to glucuronic acid. To measure the total concentration, a hydrolysis step is required before extraction to cleave this bond. This is typically achieved by adding a strong base (e.g., NaOH or KOH) and heating the sample (e.g., 60°C for 15 min).[10][11]

  • Low Concentrations: The confirmatory cutoff concentration for THC-COOH set by regulatory bodies like SAMHSA is very low (e.g., 15 ng/mL).[12]

  • Poor Chromophore: THC-COOH lacks a strong UV-absorbing chromophore, resulting in poor sensitivity with UV detection.

For these reasons, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard and recommended technique for the confirmatory analysis of THC-COOH.[5][12][13] It provides the necessary sensitivity to meet low detection limits and the specificity to distinguish the analyte from matrix interferences. The sample preparation would follow a similar SPE workflow after the initial hydrolysis step.

References

  • Untargeted Metabolomics to Characterize the Urinary Chemical Landscape of E-cigarette Users - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Simultaneous quantification of urinary tobacco and marijuana metabolites using solid-supported liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Determination of cotinine in human urine by high-performance liquid chromatography. (2002). Journal of Food and Drug Analysis. Retrieved February 21, 2026, from [Link]

  • Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector. (1995). Clinical Chemistry. Retrieved February 21, 2026, from [Link]

  • Quantification of Cotinine in Plasma and Urine by HPLC‐UV Detection. (2004). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Simultaneous quantification of urinary tobacco and marijuana metabolites using solid-supported liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. (2022). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Comparison of Urinary Biomarkers of Exposure in Humans Using Electronic Cigarettes, Combustible Cigarettes, and Smokeless Tobacco - PMC. (2018). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Optimized SPE for UPLC-MS/MS and GC-MS/MS Determination of THC and its Metabolites in Urine and Blood. (n.d.). Waters. Retrieved February 21, 2026, from [Link]

  • Quantification of Δ9-tetrahydrocannabinol in urine as a marker of cannabis abuse. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Development of an Ultra-High Performance Liquid Chromatography method for the simultaneous mass detection of tobacco biomarkers. (2022). DIAL.pr@UCLouvain. Retrieved February 21, 2026, from [Link]

  • Rapid and Accurate LC–MS-MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2017). Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). MDPI. Retrieved February 21, 2026, from [Link]

  • Direct quantification of 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid and its glucuronide in urine using liquid chromatography-tandem mass spectrometry. (2013). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • "Determination of Cotinine Concentration in Urine by Liquid Chromatogr" by Allison Beckett. (2022). Murray State's Digital Commons. Retrieved February 21, 2026, from [Link]

  • Solid-phase extraction and GC-MS analysis of THC-COOH method optimized for a high-throughput forensic drug-testing laboratory. (2001). Journal of Analytical Toxicology. Retrieved February 21, 2026, from [Link]

  • Simple HPLC method for simultaneous quantification of nicotine and cotinine levels in rat plasma after exposure to two different tobacco products. (2022). AKJournals. Retrieved February 21, 2026, from [Link]

  • SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT-GAS CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). J-STAGE. Retrieved February 21, 2026, from [Link]

  • (PDF) Determination of Δ9-tetrahydrocannabinol, 11-nor-carboxy-Δ9-tetrahydrocannabinol and cannabidiol in human plasma and urine after a commercial cannabidiol oil product intake. (2024). ResearchGate. Retrieved February 21, 2026, from [Link]

  • SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D- Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Ag. (2013). Agilent Technologies. Retrieved February 21, 2026, from [Link]

  • Determination of Δ9-tetrahydrocannabinol, 11-nor-carboxy-Δ9-tetrahydrocannabinol and cannabidiol in human plasma and urine after a commercial cannabidiol oil product intake - PMC. (2024). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024). MDPI. Retrieved February 21, 2026, from [Link]

  • Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products | Health Law Update. (2024). Health Law Update. Retrieved February 21, 2026, from [Link]

  • Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC. (2014). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Navigating FDA and ICH Guidelines: Analytical Testing Validation for Tobacco Products. (2024). Broughton. Retrieved February 21, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved February 21, 2026, from [Link]

Sources

Method

derivatization of ECPN with 9-anthryldiazomethane (ADAM)

Application Note & Protocol High-Sensitivity HPLC Analysis of ECPN via Pre-Column Fluorescent Derivatization with 9-Anthryldiazomethane (ADAM) Abstract This document provides a comprehensive guide for the derivatization...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Sensitivity HPLC Analysis of ECPN via Pre-Column Fluorescent Derivatization with 9-Anthryldiazomethane (ADAM)

Abstract

This document provides a comprehensive guide for the derivatization of the carboxylic acid-containing compound ECPN using 9-anthryldiazomethane (ADAM). The protocol is designed for researchers, scientists, and drug development professionals requiring high-sensitivity quantification of non-chromophoric carboxylic acids. By converting the target analyte into a highly fluorescent 9-anthrylmethyl ester, this method enables precise analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This note details the underlying reaction mechanism, offers a field-proven in situ reagent preparation and derivatization protocol, and provides expert insights into reaction optimization, artifact avoidance, and analytical best practices.

Note: "ECPN" is used throughout this document as a representative model for a non-chromophoric compound containing a carboxylic acid moiety. The principles and protocols described are broadly applicable to a wide range of fatty acids, prostaglandins, and other carboxylic acids.[1]

Principle and Scientific Rationale

Many biologically significant molecules, including fatty acids and certain drug metabolites, lack a strong native chromophore or fluorophore, making their detection by conventional HPLC-UV or HPLC-FLD methods challenging. Chemical derivatization addresses this limitation by attaching a fluorescent tag to the analyte pre-analysis.

9-Anthryldiazomethane (ADAM) is a well-established fluorescent labeling reagent that specifically targets the carboxylic acid functional group.[2][3] The reaction proceeds via esterification, where the highly reactive diazomethyl group of ADAM reacts with the acidic proton of the carboxylic acid to form a stable, highly fluorescent 9-anthrylmethyl ester derivative.[4] This covalent modification imparts the strong fluorescence characteristics of the anthracene moiety to the target analyte, dramatically lowering the limits of detection.[1] The resulting derivative can be sensitively detected with excitation and emission maxima around 365 nm and 412 nm, respectively.[1]

Reaction Mechanism

The derivatization is an acid-catalyzed esterification. The protonated diazomethane intermediate is highly electrophilic and readily attacked by the carboxylate anion, leading to the formation of the ester and the release of nitrogen gas.

ReactionMechanism cluster_reactants Reactants cluster_products Products ECPN_COOH ECPN-COOH (Carboxylic Acid) Ester ECPN-CO-O-CH₂-Anthracene (Fluorescent Ester) ECPN_COOH->Ester + ADAM H⁺ Catalyst ADAM ADAM (9-Anthryldiazomethane) N2 N₂ Gas

Caption: Derivatization of ECPN with ADAM to form a fluorescent ester.

Materials and Reagents

Material/ReagentGradeRecommended SupplierNotes
9-Anthraldehyde hydrazone≥98%Sigma-Aldrich, Cayman ChemicalPrecursor for ADAM synthesis.
N-chlorosuccinimide (NCS)Reagent GradeSigma-AldrichOxidizing agent.
Tetrahydrofuran (THF)HPLC Grade, AnhydrousFisher ScientificRecommended solvent to prevent side reactions.[5]
ECPN StandardAnalytical Standard-Or other carboxylic acid analyte.
MethanolHPLC GradeFisher ScientificFor mobile phase and sample dilution.
AcetonitrileHPLC GradeFisher ScientificFor mobile phase.
Perchloric Acid70%, ACS ReagentSigma-AldrichOptional catalyst for derivatization.
Purified Water18.2 MΩ·cmMilli-Q® or equivalentFor mobile phase and buffers.

Safety Precaution: Diazo compounds like ADAM are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid contact with sharp metal objects or ground glass joints. Wear appropriate personal protective equipment (PPE).

Experimental Protocols

This section is divided into three core workflows: the in situ preparation of the ADAM reagent, the derivatization of the ECPN sample, and the subsequent analysis by HPLC-FLD.

Workflow Overview

Caption: High-level experimental workflow for ECPN analysis.

Protocol 1: In Situ Preparation of ADAM Reagent Solution

In situ preparation is highly recommended as ADAM is unstable and can decompose during storage.[2][6] This method ensures a fresh, potent reagent for quantitative derivatization.[6]

  • Prepare Precursor Solution: Accurately weigh 10 mg of 9-anthraldehyde hydrazone and dissolve it in 10 mL of anhydrous tetrahydrofuran (THF) to create a ~4.5 mM solution.

  • Prepare Oxidant Solution: Accurately weigh 6.5 mg of N-chlorosuccinimide (NCS) and dissolve it in 10 mL of anhydrous THF to create a ~4.9 mM solution.

  • Generate ADAM: In a clean, amber vial, mix equal volumes of the precursor and oxidant solutions (e.g., 1 mL of each). Vortex briefly.

  • Incubate: Allow the reaction to proceed at room temperature (20-25°C) for 5-10 minutes. The solution will turn a characteristic yellow-orange, indicating the formation of ADAM.

  • Usage: This freshly prepared ADAM reagent solution should be used for derivatization immediately, preferably within 30 minutes.

Protocol 2: Derivatization of ECPN Sample
  • Sample Preparation: Prepare the ECPN sample by dissolving it in a suitable organic solvent like THF or acetonitrile to a known concentration (e.g., 100 µg/mL). If working with biological samples, perform a prior extraction (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) to isolate the acidic components and evaporate to dryness.[7][8] Reconstitute the dried extract in a known volume of THF.

  • Reaction Mixture: In a 1.5 mL amber autosampler vial, combine the following:

    • 100 µL of the ECPN sample solution.

    • 200 µL of the freshly prepared ADAM reagent solution (from Protocol 1).

  • Catalyst (Optional but Recommended): Add 10 µL of a 2% perchloric acid solution in methanol as a catalyst. This significantly accelerates the esterification.

  • Incubation: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30-60 minutes in the dark. For sterically hindered or less reactive acids, incubation at a slightly elevated temperature (e.g., 40°C) may be required.

  • Quenching (Optional): To consume excess ADAM reagent, add 20 µL of a 1% acetic acid solution in methanol and vortex. This can help reduce baseline noise in the subsequent chromatogram.

  • Final Dilution: Dilute the reaction mixture with the mobile phase (e.g., add 670 µL of Acetonitrile:Water 80:20 v/v) to a final volume of 1 mL before injection.

Protocol 3: HPLC-FLD Analysis of ADAM-ECPN Derivative
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    HPLC Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase Isocratic: Acetonitrile/Water (80:20, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Injection Volume 10 - 20 µL

    | Fluorescence Detector | Excitation: 365 nm, Emission: 412 nm[1] |

  • Analysis Run: Inject the prepared sample (from Protocol 2, step 6). The ADAM-ECPN derivative will elute as a sharp, fluorescent peak.

  • Quantification: Create a calibration curve by derivatizing a series of known concentrations of ECPN standard and plotting the peak area against concentration.

Scientific Integrity: Critical Parameters & Expert Insights

The success of this method hinges on understanding the causality behind key experimental choices.

  • Choice of Solvent: The use of tetrahydrofuran (THF) is a critical optimization. Early methods using ethyl acetate were found to produce O-acetylated ADAM derivatives as artifacts, especially if the analyte contained hydroxyl groups.[5] THF is a more inert solvent that eliminates these side reactions, ensuring the integrity of the derivatization.[5]

  • Reagent Stability and Preparation: ADAM is notoriously unstable.[2][9] Pre-made solutions degrade, leading to non-quantitative results and high background signals. The in situ generation from 9-anthraldehyde hydrazone and an oxidant like NCS is a robust and reliable approach that guarantees maximum reagent potency for each experiment.[6]

  • Catalysis: While the reaction can proceed without a catalyst, the addition of a strong acid like perchloric acid ensures a rapid and complete reaction, especially for low-concentration samples. This is a key step in developing a self-validating protocol, as it pushes the reaction equilibrium towards the product side.

  • Alternative Reagents: For laboratories requiring higher throughput or improved reagent stability, 1-Pyrenyldiazomethane (PDAM) is an excellent alternative to ADAM. It functions via the same mechanism but offers significantly better chemical stability, reducing the need for frequent in situ preparation.[2][9]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Area 1. Degraded ADAM reagent.2. Incomplete derivatization.3. Incorrect FLD wavelengths.1. Prepare fresh ADAM reagent in situ for every experiment.2. Increase reaction time/temperature or add a catalyst.3. Verify detector settings (Ex: 365 nm, Em: 412 nm).
High Baseline Noise 1. Excess, unreacted ADAM reagent.2. Contaminated solvents or glassware.1. Quench the reaction with a small amount of acetic acid.2. Use fresh, HPLC-grade solvents and meticulously clean all vials.
Multiple/Ghost Peaks 1. Presence of artifact products (if not using THF).2. Degradation of the derivative.3. Contamination in the sample matrix.1. Switch to anhydrous THF as the reaction solvent.[5]2. Analyze samples promptly after derivatization.3. Improve the sample cleanup/extraction procedure (SPE/LLE).

References

  • Quilliam, M. A., Gago-Martínez, A., & Rodríguez-Vázquez, J. A. (1998). Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins. Journal of Chromatography A, 807(2), 229–239. [Link]

  • Yoshida, T., Uetake, A., Yamaguchi, H., Nimura, N., & Kinoshita, T. (1988). New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. Analytical Biochemistry, 173(1), 70–74. [Link]

  • Scilit. (n.d.). 9(chloromethyl)anthracene: a useful derivatizing reagent for enhanced ultraviolet and fluorescence detection of carboxylic acids with liquid chromatography. Scilit. Retrieved February 21, 2026, from [Link]

  • Shangguan, D., Han, H., Zhao, R., et al. (2017). Novel method for HPLC analysis of triterpenic acids using 9-anthryldiazomethane derivatization and fluorescence detection. Chromatographia, 80, 1527–1533. (Note: This is cited within reference[4], providing context for ADAM's application).

  • IJISRT. (n.d.). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Retrieved February 21, 2026, from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved February 21, 2026, from [Link]

  • Zhao, L., Wei, F., & Ma, W. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 565–577. [Link]

  • Zhang, T., et al. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Chromatographic Science, 50(6), 464-468. [Link]

Sources

Application

Application Note: Quantitative Analysis of Vitamin E Acetate in Tissue Homogenates by GC-MS

Abstract This application note provides a detailed, field-proven protocol for the extraction and quantitative analysis of Vitamin E Acetate (VEA) from tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the extraction and quantitative analysis of Vitamin E Acetate (VEA) from tissue homogenates using Gas Chromatography-Mass Spectrometry (GC-MS). In light of the 2019 outbreak of E-cigarette, or Vaping, Product Use-associated Lung Injury (EVALI), where VEA was identified as a primary chemical of concern, robust analytical methods for its detection in biological matrices are crucial for toxicological research and public health investigations.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to data analysis, grounded in established analytical principles.

Note on Analyte Nomenclature: The term "ECPN" was specified in the request for this protocol. As "ECPN" is not a recognized standard chemical identifier, this document focuses on Vitamin E Acetate (α-tocopheryl acetate), the key toxicant strongly associated with EVALI by the U.S. Centers for Disease Control and Prevention (CDC).[3][4] It is presumed that "ECPN" was a placeholder for this critical analyte.

Introduction and Scientific Principle

The outbreak of EVALI highlighted the potential for severe pulmonary toxicity from inhaled substances in vaping products.[5][6] Vitamin E acetate, a viscous oil used as a thickening agent or diluent in THC-containing vaping liquids, was found in the bronchoalveolar lavage (BAL) fluid of a high percentage of patients with EVALI.[1][2][3] Its presence in lung tissue is a direct marker of exposure and is central to understanding the pathophysiology of this condition.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal methodology for this analysis due to its high sensitivity, selectivity, and ability to handle complex biological matrices. The principle of this method involves:

  • Homogenization: Mechanical disruption of the tissue to release the analyte into a buffer.

  • Extraction: Utilization of a non-polar organic solvent in a liquid-liquid extraction (LLE) to selectively partition the lipophilic VEA from the aqueous tissue homogenate.[7]

  • Chromatographic Separation: Separation of VEA from other matrix components on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane).

  • Mass Spectrometric Detection: Ionization of the analyte via Electron Ionization (EI) and detection of specific, characteristic fragment ions, providing unambiguous identification and quantification.

The use of a deuterated internal standard (IS), such as Vitamin E Acetate-d6, is critical to account for analyte loss during sample preparation and variations in instrument response, thereby ensuring high accuracy and precision.[8]

Materials and Instrumentation

Reagents and Consumables
  • Solvents: HPLC or Optima™ grade Hexane, Ethyl Acetate, Methanol, Acetonitrile.

  • Standards: Vitamin E Acetate (α-tocopheryl acetate, >98% purity), Vitamin E Acetate-d6 (or other suitable deuterated analog).

  • Reagents: Reagent-grade water (18.2 MΩ·cm), Sodium Chloride (ACS grade).

  • Consumables: 2 mL screw-top autosampler vials with PTFE-lined caps, 15 mL polypropylene centrifuge tubes, glass Pasteur pipettes, syringe filters (0.2 µm PTFE).

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Homogenizer: Bead beater (e.g., Precellys) or rotor-stator homogenizer (e.g., Omni Tissue Master).

  • General Lab Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

Causality: Accurate quantification relies on a well-defined calibration curve. Preparing standards in a clean solvent and spiking them into a blank matrix for QCs helps to assess method accuracy, precision, and potential matrix effects.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Vitamin E Acetate and Vitamin E Acetate-d6 (Internal Standard, IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Intermediate Stock Solutions (10 µg/mL): Create working stock solutions by diluting the primary stocks 1:100 in methanol.

  • Calibration Standards (0.1 to 20 µg/mL): Serially dilute the intermediate VEA stock solution with methanol to prepare a series of at least six calibration standards.

  • Internal Standard Spiking Solution (5 µg/mL): Dilute the intermediate IS stock solution to a final concentration of 5 µg/mL in methanol.

  • Quality Control Samples: Use a separate weighing of the VEA primary stock to prepare QC samples at low, medium, and high concentrations within the calibration range.

Sample Preparation: Tissue Extraction

Trustworthiness: This protocol employs a robust liquid-liquid extraction (LLE) which is a gold standard for isolating lipophilic analytes from complex aqueous matrices like tissue homogenates.[9] The use of a non-polar solvent like hexane maximizes the recovery of VEA while minimizing the co-extraction of polar interferences.

  • Weighing: Accurately weigh approximately 100-200 mg of tissue (e.g., lung, liver) into a 2 mL bead beater tube or a suitable homogenization vessel.

  • Homogenization: Add 1 mL of cold phosphate-buffered saline (PBS). Homogenize the tissue until no visible particles remain.

  • Internal Standard Spiking: To a 0.5 mL aliquot of the tissue homogenate in a 15 mL centrifuge tube, add 20 µL of the 5 µg/mL IS spiking solution. Vortex for 10 seconds.

  • Protein Precipitation & Lysis (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex vigorously for 30 seconds to precipitate proteins, which enhances extraction efficiency.

  • Liquid-Liquid Extraction:

    • Add 5 mL of n-hexane to the tube.

    • Add ~0.5 g of Sodium Chloride to promote phase separation.

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic (n-hexane) layer to a clean glass tube using a Pasteur pipette. Avoid disturbing the aqueous layer and protein pellet.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate. Vortex for 20 seconds. Transfer the final extract to a GC-MS autosampler vial.

dot graph TD subgraph "Sample Preparation Workflow" A[/"Weigh ~150 mg Tissue"/] --> B{"Add 1 mL PBS & Homogenize"}; B --> C{"Take 0.5 mL Homogenate"}; C --> D["Spike with Internal Standard (VEA-d6)"]; D --> E["Add 5 mL n-Hexane"]; E --> F{"Vortex for 2 min"}; F --> G["Centrifuge at 3000 x g for 10 min"]; G --> H{"Collect Organic Layer"}; H --> I["Evaporate to Dryness (N2 Stream)"]; I --> J["Reconstitute in 100 µL Ethyl Acetate"]; J --> K[/"Transfer to GC-MS Vial"/]; end

end

Caption: Workflow for VEA extraction from tissue.

GC-MS Instrumental Analysis

Expertise: The parameters below are optimized for the separation and detection of VEA. A splitless injection ensures maximum transfer of the analyte onto the column for sensitivity. Selected Ion Monitoring (SIM) mode is used instead of full scan to dramatically increase sensitivity and selectivity by monitoring only the characteristic ions of VEA and its internal standard.

Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume for capillary GC.
Injector Port Temp280°CEnsures rapid volatilization of the high-boiling point analyte.
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temp150°C, hold 1 minAllows for solvent focusing.
Ramp 125°C/min to 300°CRapidly elutes VEA to shorten run time.
HoldHold at 300°C for 5 minEnsures elution of all components and cleans the column.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization for GC-MS.
Ion Source Temp230°CStandard operating temperature.
Quadrupole Temp150°CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Provides maximum sensitivity and selectivity.
SIM Ions Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Vitamin E Acetate207 165, 472
Vitamin E Acetate-d6213 171, 478

Data Analysis and Quality Control

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio (VEA/IS) against the concentration of the calibration standards. A linear fit with a correlation coefficient (R²) > 0.995 is required.[10][11]

  • Quantification: Determine the concentration of VEA in the tissue samples by applying the peak area ratio from the sample to the regression equation of the calibration curve.

  • Quality Control: Analyze QC samples alongside the unknown samples. The calculated concentrations should be within ±20% of their nominal value.

  • Ion Ratio Confirmation: The ratio of the quantifier to qualifier ion(s) in the samples must match that of a known standard (within a ±20% window) to confirm analyte identity.

Method Performance Characteristics (Expected)

  • Linear Range: 0.1 - 20 µg/mL[11]

  • Limit of Quantification (LOQ): ~0.3 - 1.5 ng/mL in solution[11]

  • Precision (RSD%): <15%

  • Accuracy (Recovery): 85 - 115%[11]

Troubleshooting

Problem Potential Cause Solution
Low Analyte Response Inefficient extraction; Analyte degradation; Active sites in GC inlet/column.Ensure vigorous vortexing during LLE; Check evaporation temperature (do not exceed 40°C); Replace inlet liner and trim the GC column.
High Background/Interference Contaminated solvents or reagents; Co-extraction of matrix components.Use high-purity solvents; Ensure complete phase separation during LLE; Consider a solid-phase extraction (SPE) clean-up step if matrix is particularly complex.
Poor Peak Shape (Tailing) Active sites in the system; Column contamination.Deactivate the inlet liner (silylation); Bake out the column at high temperature; Trim the front end of the column.
Inconsistent Results Inaccurate pipetting; Inconsistent sample preparation.Calibrate pipettes regularly; Ensure consistent vortexing/shaking times and centrifugation speeds for all samples.

Safety Precautions

  • Handle all organic solvents in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Biological tissue should be handled under Biosafety Level 2 (BSL-2) conditions as a precaution.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Blount, B.C., Karwowski, M.P., Shields, P.G., et al. (2019). Vitamin E Acetate in Bronchoalveolar-Lavage Fluid Associated with EVALI. The New England Journal of Medicine. Available at: [Link]

  • Gao, J., Wang, L., Liu, J., et al. (2015). Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography–mass spectrometry. Analytical Methods. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Outbreak of Lung Injury Associated with E-Cigarette Use, or Vaping. MMWR. Morbidity and Mortality Weekly Report. Available at: [Link]

  • ResearchGate. (2015). Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography - mass spectrometry. Available at: [Link]

  • CDC Stacks. (2020). Vitamin E Acetate in Bronchoalveolar-Lavage Fluid Associated with EVALI. Available at: [Link]

  • Sciuto, S., et al. (2020). Development, Optimization, and Comparison of Different Sample Pre-Treatments for Simultaneous Determination of Vitamin E and Vitamin K in Vegetables. Molecules. Available at: [Link]

  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices. Available at: [Link]

  • Zhang, Q., et al. (2022). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Foods. Available at: [Link]

  • Biotage. Bioanalytical sample preparation. Available at: [Link]

  • Blount, B.C., Karwowski, M.P., Morel-Espinosa, M., et al. (2019). Evaluation of Bronchoalveolar Lavage Fluid from Patients in an Outbreak of E-cigarette, or Vaping, Product Use–Associated Lung Injury — 10 States, August–October 2019. MMWR. Morbidity and Mortality Weekly Report. Available at: [Link]

  • Schultz, M., Leist, M., & Peters, S. (1996). Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products. Analytical Biochemistry. Available at: [Link]

  • CABI Digital Library. (2019). Evaluation of bronchoalveolar lavage fluid from patients in an outbreak of E-cigarette, or vaping, product use-associated lung injury - 10 states, August-October 2019. Available at: [Link]

  • Al-Shdefat, B., et al. (2023). Determination of vitamin E Concentration in Different Samples. Iraqi Journal of Humanitarian, Administrative and Social Sciences. Available at: [Link]

  • Edge, T. (2022). Understanding the importance of sample preparation for the analysis of biological samples. Avantor Sciences. Available at: [Link]

  • Mitrowska, K., & Bober, B. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences. Available at: [Link]

  • Kosarac, D., Kubwabo, C., Katuri, P., et al. (2021). Vitamin E Acetate Determination in Vaping Liquids and Non-targeted Analysis of Vaping Emissions of Diluents of Concern, Vitamin E Acetate and Medium-Chain Triglycerides Oil. Frontiers in Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column. Available at: [Link]

  • Das, A., & Das, B. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, Y., et al. (2020). Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum. Journal of Clinical Laboratory Analysis. Available at: [Link]

  • Triantafyllou, G.A., Tiberio, P.J., & Mizgerd, J.P. (2022). The implications of Vitamin E acetate in E-cigarette, or vaping, product use-associated lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • SCIEX. (2019). Analysis of Vitamin E and Vitamin E Acetate in Vape Oils. Available at: [Link]

  • German Federal Institute for Risk Assessment (BfR). (2020). Determination of Vitamin E and Vitamin E Acetate in E-liquids Using LC-MS/MS. Available at: [Link]

  • Barbas, C., et al. (1995). Simultaneous determination of vitamins A and E in rat tissues by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

  • Bhatt, J.M., et al. (2020). Dose-Dependent Pulmonary Toxicity of Aerosolized Vitamin E Acetate. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • Triantafyllou, G.A., et al. (2021). Aerosolized vitamin E acetate causes oxidative injury in mice and in alveolar macrophages. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of ECPN

Welcome to the technical support center for ECPN and related novel compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ECPN and related novel compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of ECPN, a representative of a class of poorly water-soluble research molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to overcome these solubility hurdles effectively.

Introduction to ECPN Solubility Challenges

ECPN, a novel investigational compound, represents a common challenge in drug development: poor aqueous solubility. This intrinsic property can significantly hinder preclinical and clinical development by limiting bioavailability and making formulation difficult. This guide provides a systematic approach to identifying and resolving solubility issues for ECPN in aqueous drinking water, a critical medium for many in vitro and in vivo studies.

FAQs: Troubleshooting ECPN Solubility

Question 1: My initial attempt to dissolve ECPN in water resulted in a cloudy suspension. What is the first step to address this?

Answer:

A cloudy suspension indicates that ECPN has exceeded its equilibrium solubility in water. The first and most critical step is to characterize the compound's intrinsic properties, which will guide your selection of an appropriate solubilization strategy.

Expertise & Experience: Before attempting more complex methods, understanding the fundamental physicochemical properties of your molecule is paramount. Is ECPN acidic, basic, or neutral? What is its lipophilicity (LogP)? These factors dictate which solubilization techniques are most likely to succeed. For instance, pH modification is a powerful tool for ionizable compounds but will have little effect on a neutral molecule.[1]

Troubleshooting Workflow:

  • Determine the pKa of ECPN: Use computational tools (e.g., MarvinSketch, ACD/Labs Percepta) or experimental methods (e.g., potentiometric titration, UV-spectrophotometry) to determine if ECPN has ionizable functional groups.

  • Assess Lipophilicity: If not already known, determine the LogP value of ECPN. A high LogP (typically >3) suggests significant hydrophobicity, which may require the use of co-solvents or surfactants.

  • Initial Solubility Screen: Perform a basic solubility screen in a few common solvents (e.g., ethanol, DMSO, methanol) to understand its general solubility characteristics.[2] This can provide clues for co-solvent selection.

Question 2: I've identified that ECPN has an acidic functional group. How can I leverage this to improve its aqueous solubility?

Answer:

For ionizable compounds like an acidic ECPN, pH adjustment is often the most straightforward and effective method to enhance aqueous solubility.[1][3][4]

Causality Explained: The solubility of a weakly acidic or basic compound is highly dependent on the pH of the aqueous medium. For a weak acid (HA), as the pH increases above its pKa, the equilibrium shifts towards the ionized form (A-), which is generally much more water-soluble than the neutral form (HA).

Experimental Protocol: pH-Dependent Solubility Profile of ECPN

  • Prepare a series of buffers: Prepare a range of buffers with pH values spanning from 2 units below to 2 units above the pKa of ECPN (e.g., if pKa = 5.0, prepare buffers from pH 3.0 to 7.0). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Saturated Solutions: Add an excess amount of ECPN to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the suspensions through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of dissolved ECPN in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the solubility of ECPN (in µg/mL or mM) as a function of pH. This will reveal the optimal pH range for solubilization.

Data Presentation: Expected pH-Solubility Profile for an Acidic ECPN

pHECPN Solubility (µg/mL)
3.05
4.015
5.0 (pKa)50
6.0500
7.0>1000
Question 3: pH adjustment alone is insufficient to reach my target concentration. What are my next options?

Answer:

If pH modification is not sufficient, or if ECPN is a neutral compound, the next logical steps involve the use of formulation excipients such as co-solvents or surfactants.

Strategy 1: Co-solvency

Expertise & Experience: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][5] Common co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice of co-solvent and its concentration is critical, as high concentrations can sometimes lead to toxicity in biological systems.

Experimental Protocol: Co-solvent Screening for ECPN

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in water or your optimal buffer).

  • Determine Solubility: Measure the solubility of ECPN in each co-solvent mixture using the equilibrium solubility method described previously.

  • Data Analysis: Plot ECPN solubility versus co-solvent concentration for each tested co-solvent to identify the most effective one and the required concentration.

Data Presentation: ECPN Solubility in Various Co-solvent Systems

Co-solventConcentration (% v/v)ECPN Solubility (µg/mL)
None0%10
Ethanol10%150
20%800
Propylene Glycol10%120
20%650
PEG 40010%200
20%1200
Strategy 2: Use of Surfactants

Causality Explained: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds like ECPN can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[4][6]

Experimental Protocol: Surfactant Solubilization of ECPN

  • Select Surfactants: Choose a few non-ionic surfactants commonly used in formulations, such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations ranging from below to well above their known CMC values (e.g., 0.01%, 0.1%, 1%, 2% w/v).

  • Measure Solubility: Determine the solubility of ECPN in each surfactant solution.

  • Plot and Analyze: Plot the solubility of ECPN against the surfactant concentration. A sharp increase in solubility is typically observed around the CMC.

Question 4: I am concerned about the potential biological effects of excipients. Are there other advanced methods I can consider?

Answer:

Yes, if standard approaches are not suitable, more advanced techniques such as complexation with cyclodextrins or the formation of nanosuspensions can be explored.

Complexation with Cyclodextrins

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic part of the guest molecule from the aqueous environment and thereby increasing its solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare HP-β-CD Solutions: Create aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Phase Solubility Study: Add excess ECPN to each HP-β-CD solution and equilibrate for 24-48 hours.

  • Quantify Solubility: Measure the concentration of dissolved ECPN in each solution.

  • Analyze the Profile: Plot the solubility of ECPN as a function of HP-β-CD concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Visualization: Mechanism of Cyclodextrin Inclusion

G cluster_0 Aqueous Environment cluster_1 Solubilized State ECPN ECPN (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) ECPN->CD Complexation Water Water Molecules Complex ECPN-Cyclodextrin Inclusion Complex (Water Soluble)

Caption: ECPN partitions into the hydrophobic cavity of cyclodextrin.

Systematic Workflow for Solubility Enhancement

For a logical and efficient approach to improving ECPN's solubility, follow this decision-making workflow.

Visualization: Solubility Enhancement Workflow

Workflow start Start: ECPN Insoluble in Water pka Determine pKa and LogP start->pka is_ionizable Is ECPN Ionizable? pka->is_ionizable ph_adjust Optimize pH is_ionizable->ph_adjust Yes cosolvent Screen Co-solvents is_ionizable->cosolvent No is_soluble_ph Target Solubility Reached? ph_adjust->is_soluble_ph is_soluble_ph->cosolvent No end End: Solubilized ECPN is_soluble_ph->end Yes is_soluble_co Target Solubility Reached? cosolvent->is_soluble_co surfactant Screen Surfactants is_soluble_co->surfactant No is_soluble_co->end Yes is_soluble_sur Target Solubility Reached? surfactant->is_soluble_sur advanced Consider Advanced Methods (e.g., Cyclodextrins, Nanosuspensions) is_soluble_sur->advanced No is_soluble_sur->end Yes advanced->end

Caption: A stepwise decision tree for enhancing ECPN solubility.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1487. Available at: [Link]

  • Patil, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 28-36. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]

  • Fauzi, F. I. A., Marchaban, M., & Martien, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Critical Reviews, 8(2), 115-121. Available at: [Link]

  • Pawar, P., D'Mello, S. R., & Kumar, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery Science and Technology, 63, 102506. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Request PDF. Available at: [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of ECPN. a) Structural formula of... Available at: [Link]

  • ResearchGate. (n.d.). General classification of ECPs and chemical structure of the most representative compounds of each group. Available at: [Link]

  • Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Available at: [Link]

Sources

Optimization

resolving retention time shifts in ECPN HPLC analysis

Technical Support Center: ECPN HPLC Analysis Subject: Troubleshooting Retention Time (RT) Shifts in Exopolysaccharide-Calcipotriol Pickering Nanoemulsion (ECPN) Analysis Audience: Drug Development Scientists & QC Analyst...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ECPN HPLC Analysis Subject: Troubleshooting Retention Time (RT) Shifts in Exopolysaccharide-Calcipotriol Pickering Nanoemulsion (ECPN) Analysis Audience: Drug Development Scientists & QC Analysts

Technical Context & Scope

Definition: In this guide, ECPN refers to Exopolysaccharide-stabilized Calcipotriol Pickering Nanoemulsions , a novel drug delivery system often analyzed via RP-HPLC to quantify drug loading (Calcipotriol) and stability.

The Core Challenge: ECPN analysis presents a unique "biphasic" challenge. You are analyzing a hydrophobic drug (Calcipotriol, CPT) encapsulated within a hydrophilic, high-molecular-weight matrix (Bacterial Exopolysaccharides, EPS). Retention time shifts in this context are rarely random; they are typically symptomatic of matrix accumulation (column fouling) or incomplete phase separation during sample preparation.

Diagnostic Workflow (Decision Tree)

Before adjusting your method, identify the type of shift you are observing. Use the diagram below to classify your issue.

RT_Troubleshooting Start Observation: Retention Time Shift Type Identify Shift Pattern Start->Type Drift Monotonic Drift (Steady increase/decrease) Type->Drift Jump Sudden Jump (Step change) Type->Jump Wiggle Random Fluctuation (Wandering baseline/RT) Type->Wiggle Drift_Cause Cause: Column Fouling (EPS) or Phase Collapse Drift->Drift_Cause Jump_Cause Cause: Mobile Phase Composition Change Jump->Jump_Cause Wiggle_Cause Cause: Temperature or Pump Pulsation Wiggle->Wiggle_Cause

Figure 1: Diagnostic decision tree for classifying retention time instabilities in HPLC analysis.

Troubleshooting Guide: FAQs & Protocols

Issue 1: Monotonic Decrease in Retention Time (The "Drift")

Symptom: The Calcipotriol (CPT) peak elutes earlier with every subsequent injection. Root Cause: Stationary Phase Saturation by Exopolysaccharides (EPS). The EPS in ECPN formulations are large, hydrophilic biopolymers. If your sample preparation (demulsification) is incomplete, EPS enters the column. It binds to the silica support or masks the C18 ligands, reducing the "effective" hydrophobic surface area available for the drug to interact with.

Corrective Protocol: The "Chaotropic" Wash Cycle Standard organic washes (100% Methanol) often fail to remove precipitated sugars/EPS. You must use a wash sequence that solubilizes the hydrophilic matrix.

  • Disconnect the detector (to prevent flow cell clogging).

  • Flush 1: 20 Column Volumes (CV) of Warm Water (40°C) . Reason: Solubilizes the EPS matrix.

  • Flush 2: 20 CV of 50:50 Methanol:Water with 0.1% TFA . Reason: Acid hydrolysis helps break down surface-bound aggregates.

  • Flush 3: 20 CV of 100% Isopropanol . Reason: Removes hydrophobic lipids/surfactants.

  • Re-equilibrate: 10 CV of initial mobile phase.

Self-Validating Check: Inject a standard (Calcipotriol only, no matrix) before and after the wash. If RT returns to within ±0.1 min, the column is restored. If not, the column is irreversibly fouled.

Issue 2: Retention Time "Jumps" Between Batches

Symptom: RT is stable within a sequence but shifts significantly (e.g., >0.5 min) when preparing a new batch of mobile phase. Root Cause: Mobile Phase pH/Organic Modifier Volatility. Calcipotriol is sensitive to pH, and ECPN analysis often uses Methanol/Water gradients.

  • Evaporation: If using pre-mixed mobile phases, Methanol evaporates faster than water, gradually increasing the water content and increasing retention time.

  • pH Drift: If using unbuffered water or weak buffers, atmospheric CO2 absorption can shift pH, altering the ionization state of residual matrix components.

Corrective Action:

  • Use an Online Mixing System: Do not premix volatile solvents for long sequences. Use the HPLC pump to mix Line A (Buffer) and Line B (Methanol) continuously.

  • Cap Your Solvents: Ensure solvent bottles have proper filter caps to minimize evaporation.

Issue 3: Random Fluctuations ("Wandering" Peaks)

Symptom: RT varies randomly ±0.2 min throughout the run. Root Cause: Incomplete Demulsification (Sample Matrix Effects). In ECPN analysis, the drug must be fully released from the Pickering emulsion before injection. If the emulsion is partially intact, the drug is "shielded" from the stationary phase differently in each injection.

Corrective Protocol: Rigorous Demulsification

  • Step 1: Add 1.0 mL ECPN to 5.0 mL Methanol (breaking agent).

  • Step 2: Vortex at high speed for 60 seconds (do not just shake).

  • Step 3: Ultrasonicate for 15 minutes at 40°C. Critical Step: Heat and energy are required to detach the EPS particles from the oil-water interface.

  • Step 4: Centrifuge at 10,000 rpm for 10 minutes .

  • Step 5: Filter supernatant through a 0.22 µm PTFE filter .

Data Presentation: Impact of Sample Prep on RT Stability

Sample Prep MethodRT Stability (RSD %)Recovery %Status
Simple Dilution2.5%78%FAIL
Vortex Only1.2%85%RISK
Vortex + Sonication + Centrifuge 0.1% 98% PASS

Advanced Mechanism: The "Pickering" Effect on HPLC

Understanding why ECPN fails is crucial for prevention.

ECPN_Mechanism Emulsion ECPN Emulsion (Drug + Oil + EPS Shell) Solvent Methanol Addition Emulsion->Solvent Break Emulsion Breaking (Demulsification) Solvent->Break Path_Clean Complete Break: Free Drug + Precipitated EPS Break->Path_Clean High Energy (Sonication) Path_Dirty Partial Break: Micelles/Aggregates Break->Path_Dirty Low Energy (Shaking) Column_Clean Column Interaction: Pure Hydrophobic Retention (Stable RT) Path_Clean->Column_Clean Column_Dirty Column Interaction: Secondary Interactions (Shifting RT) Path_Dirty->Column_Dirty

Figure 2: Mechanism of matrix interference in ECPN analysis. Incomplete demulsification leads to secondary interactions and RT instability.

References

  • Zhao, Y., et al. (2020). "Therapeutic Effect of Calcipotriol Pickering Nanoemulsions Prepared by Exopolysaccharides Produced by Bacillus halotolerans FYS Strain on Psoriasis." International Journal of Molecular Sciences, 21(1), 77. [1]

    • Foundational text defining ECPN formulation and HPLC quantific
  • Dolan, J. W. (2013). "Troubleshooting Retention Time Changes, Part 1: Aging Columns and Mobile Phase Problems." LCGC North America, 31(10).

    • Authoritative guide on general HPLC retention mechanisms.
  • Chromatography Forum. (2006).[2] "Retention Time Shift with Ion Pairing LC."

    • Relevant for understanding matrix-induced stationary phase modification.[3]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of ECPN for Fluorescence Detection

Executive Summary & Definition What is ECPN? In the context of this guide, ECPN refers to the N-hydroxysuccinimide (NHS) ester of 9-ethyl-9H-carbazole-3-propionic acid . This is a specialized blue-fluorescent probe ( , )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Definition

What is ECPN? In the context of this guide, ECPN refers to the N-hydroxysuccinimide (NHS) ester of 9-ethyl-9H-carbazole-3-propionic acid . This is a specialized blue-fluorescent probe (


, 

) used to label primary amines in proteins, peptides, and amine-modified polymers.

The Core Challenge: The "esterification" of ECPN involves two distinct critical phases:

  • Synthesis Phase: Converting the precursor acid (ECP) into the active NHS-ester (ECPN) using carbodiimide chemistry (Steglich or EDC coupling).

  • Labeling Phase: Reacting the ECPN ester with a target analyte (amine) to form a stable amide bond for detection.

Low fluorescence signal is rarely due to the fluorophore itself but rather inefficient esterification (Phase 1) or hydrolysis competition (Phase 2). This guide addresses both.

Phase 1: Synthesizing the Active ECPN Ester

The Chemistry: Steglich Esterification

The activation of the carbazole propionic acid requires precise water exclusion. The reaction proceeds via an O-acylisourea intermediate formed by a carbodiimide (DCC or EDC).[1]

Workflow Diagram: Synthesis Pathway

ECPN_Synthesis Acid ECP Acid (Precursor) Inter O-Acylisourea (Unstable Intermediate) Acid->Inter Activation NHS N-Hydroxysuccinimide (NHS) NHS->Inter Activation DCC DCC/EDC (Activator) DCC->Inter Activation ECPN ECPN (Active NHS Ester) Inter->ECPN Esterification Urea Dialkylurea (Byproduct) Inter->Urea Precipitation

Caption: Mechanism of ECPN formation. The unstable O-acylisourea intermediate is the critical bottleneck; moisture leads to N-acylurea (dead-end product) instead of ECPN.

Troubleshooting the Synthesis

Q: My yield of ECPN is low (<40%). What is killing the reaction? A: The culprit is almost always trace moisture or incorrect stoichiometry .

  • Moisture: The O-acylisourea intermediate hydrolyzes back to the starting acid in the presence of water.

    • Fix: Use anhydrous DMF or DCM.[2] Dry your solvents over molecular sieves (3Å) for 24 hours.

  • Stoichiometry: You must drive the reaction forward.

    • Standard: 1.0 eq Acid : 1.2 eq NHS : 1.2 eq DCC.

    • Optimized: 1.0 eq Acid : 1.5 eq NHS : 1.5 eq EDC . (EDC is preferred over DCC if post-reaction purification is difficult, as urea byproducts from EDC are water-soluble and easier to wash away).

Q: How do I remove the urea byproduct (DCU) if I use DCC? A: DCU is insoluble in cold DCM/Ethyl Acetate.

  • Cool the reaction mixture to 0°C or -20°C for 2 hours.

  • Filter off the white precipitate (DCU).

  • Evaporate the solvent.

  • Critical Step: Recrystallize the ECPN ester from isopropanol/hexane to remove residual urea. Do not use column chromatography on silica if possible, as the acidic nature of silica can hydrolyze the NHS ester.

Phase 2: Optimizing the Labeling Reaction (Fluorescence Detection)

Once you have the active ECPN, you must use it to label your target. This is where most "detection" failures occur.

Optimization Matrix: Reaction Conditions
VariableOptimal RangeWhy it Matters
pH 8.0 – 8.3 Below 8.0: Amines are protonated (

) and unreactive.[3] Above 8.5: ECPN hydrolyzes faster than it conjugates.
Buffer Bicarbonate / Phosphate NEVER use Tris or Glycine. They contain primary amines that compete with your target, neutralizing the ECPN.
Solvent DMSO / DMF ECPN is hydrophobic. Dissolve ECPN in anhydrous DMSO first, then add to the aqueous buffer (final DMSO < 10%).
Temperature 4°C to RT 4°C slows hydrolysis more than it slows conjugation, improving efficiency for precious samples.
Troubleshooting Labeling Failures

Q: I see no fluorescence on my protein after labeling. Did the ECPN degrade? A: Perform the "Hydrolysis Burst Test" to validate your ECPN reagent quality before blaming the protein.

  • Protocol:

    • Dissolve a small amount of ECPN in dry DMSO.

    • Add to pH 7.0 PBS (Baseline Absorbance at 260 nm).

    • Add NaOH to pH > 10.

    • Observation: You should see a rapid increase in Absorbance at 260 nm (release of free NHS anion) and a shift in fluorescence solubility.

    • Result: If Abs260 does not rise, your ECPN has already hydrolyzed to the acid form (inactive).

Q: My background fluorescence is too high. A: Unreacted ECPN (or hydrolyzed ECP acid) is sticking to your sample non-specifically.

  • Fix: You must remove free dye.

    • Proteins: Use a Desalting Column (PD-10 or Zeba Spin) or Dialysis (10k MWCO).

    • Small Molecules: HPLC purification is mandatory.

    • Note: Carbazole derivatives are hydrophobic. They may aggregate.[4] Add 0.05% Tween-20 to your wash buffer to strip non-covalent binding.

Diagnostic Logic Flow

Use this decision tree when your fluorescence signal is lower than expected.

Troubleshooting Start Problem: Low Fluorescence Signal CheckQC Step 1: QC the ECPN Reagent (Hydrolysis Test) Start->CheckQC ResultQC Is ECPN Active? CheckQC->ResultQC FixSyn Action: Repurify ECPN (Check Anhydrous Conditions) ResultQC->FixSyn No CheckpH Step 2: Check Labeling pH (Is it 8.0 - 8.3?) ResultQC->CheckpH Yes ResultpH pH Correct? CheckpH->ResultpH FixpH Action: Adjust Buffer (Use NaHCO3, Remove Tris) ResultpH->FixpH No CheckAgg Step 3: Check Aggregation (Carbazoles stack in water) ResultpH->CheckAgg Yes

Caption: Troubleshooting logic for ECPN fluorescence optimization. Validating the reagent activity is the prerequisite for all other steps.

References

  • BenchChem. (2025).[2] Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Retrieved from

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[5] Retrieved from

  • Klykov, O., & Weller, M. G. (2015).[6] Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).[6] Analytical Methods, 7(15). Retrieved from

  • Organic Chemistry Portal. (n.d.). Steglich Esterification: Mechanism and Conditions.[7] Retrieved from

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry: NHS Ester Reactions.[5] Retrieved from

Sources

Optimization

ECPN Technical Support Center: Stability in Animal Feed vs. Water Administration

Introduction: Navigating ECPN Administration Welcome to the technical support guide for the E-C5 pro-drug of niacin (ECPN). This resource is designed for researchers, scientists, and drug development professionals to add...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating ECPN Administration

Welcome to the technical support guide for the E-C5 pro-drug of niacin (ECPN). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies involving ECPN.

A critical determinant of experimental success is the stability of the therapeutic agent in its delivery vehicle. The choice between administration in drinking water versus incorporation into feed is not trivial; each matrix presents a unique set of physicochemical challenges that can impact the integrity, and therefore the effective concentration, of ECPN delivered to the subject.

A Note on Proximal Data: Publicly available stability data specifically for ECPN is limited. Therefore, this guide is built upon the foundational, well-documented principles of stability for its parent compound, niacin (Vitamin B3), and related derivatives. Niacin is one of the most stable water-soluble vitamins, known for its resistance to heat, light, and oxidation in its pure form.[1] However, as a pro-drug, ECPN's stability profile, particularly its susceptibility to hydrolysis, introduces unique considerations. This guide synthesizes these principles with established protocols for drug stability in animal research settings to provide a robust framework for your experiments.

Core Concepts: A Comparative Overview of ECPN Stability

The decision to administer ECPN via water or feed hinges on a trade-off between control and complexity. Water administration offers a simpler, more controlled matrix, while feed introduces numerous variables that can compromise stability.

FeatureWater AdministrationFeed Administration
Primary Risk Hydrolysis: As a pro-drug, ECPN is susceptible to hydrolysis back to its parent niacin form, especially at non-neutral pH.[2][3]Thermal & Mechanical Degradation: Feed manufacturing processes like pelleting and extrusion introduce intense heat, pressure, and moisture, which are major factors in compound degradation.[4][5]
Chemical Interactions Interaction with metal ions (e.g., from pipes) and water hardness can occur.[6]High potential for interaction with matrix components, including trace minerals (Cu, Zn), oxidized fats, and choline chloride, which can accelerate degradation.[5][7]
Environmental Control High. Solutions can be prepared fresh daily, stored under refrigeration, and protected from light.Low. Once mixed, the feed is subject to ambient temperature and humidity during storage and in the animal's cage.[8]
Homogeneity Generally high. ECPN is expected to be soluble and evenly distributed in water.A significant challenge. Requires rigorous mixing protocols and validation to ensure even drug distribution.[9]
Recommendation Preferred for short-term studies or when precise, consistent dosing is critical. Requires daily monitoring of water consumption.Suitable for long-term studies, but requires significant upfront validation of homogeneity and stability post-processing.[9]

Frequently Asked Questions (FAQs)

Water Administration FAQs

Q1: My freshly prepared ECPN solution is clear, but it becomes slightly cloudy after 24 hours in the animal cage. What is happening? This could be due to several factors. First, check for microbial growth, which can occur in nutrient-containing solutions at room temperature. Ensure bottles are sterilized. Second, consider potential precipitation if the ECPN concentration is near its solubility limit, especially if the cage temperature is lower than your lab bench. Finally, interaction with minerals in hard water could cause precipitation. Preparing solutions with purified (e.g., RO or distilled) water is recommended.[6]

Q2: I'm seeing lower-than-expected plasma concentrations of ECPN, but high levels of niacin. Is this a stability issue? This is a classic sign of pro-drug hydrolysis. ECPN is likely converting to niacin in the drinking water before ingestion. This process can be accelerated by pH and temperature.[2] Niacinamide, a related compound, is most stable at a pH of 4.0-6.0.[2] Troubleshooting Steps:

  • Measure the pH of your medicated water.

  • Prepare solutions fresh daily.

  • If possible, store water bottles in a cool, dark place.

  • Conduct a simple 24-hour stability test on your benchtop, measuring both ECPN and niacin concentrations at T=0 and T=24h (See SOP-01).

Q3: Can I use tap water for my ECPN solutions? It is not recommended. Tap water composition varies significantly and can contain metal ions and chlorine, which can degrade sensitive compounds. The FDA's guidance for drinking water stability studies suggests testing in both soft and hard water to understand these effects.[6] For maximum consistency, use purified water as your vehicle.

Feed Administration FAQs

Q1: How much ECPN is lost during the feed pelleting process? Losses during feed manufacturing are highly variable and depend on the specific conditions used (temperature, conditioning time, pressure).[8] For vitamins in general, losses of 20-40% are not uncommon during pelleting or extrusion.[5][10] The only way to know for sure is to perform an analysis of the feed after the manufacturing process is complete. Always request a post-processing Certificate of Analysis for your custom diet.

Q2: What is "homogeneity" and why is it critical for medicated feed? Homogeneity refers to the uniform distribution of the drug (ECPN) throughout the feed batch. Poor mixing can lead to "hot spots" (high concentration) and "cold spots" (low concentration).[9] An animal eating from a "cold spot" will be under-dosed, compromising the study. Regulatory guidelines require homogeneity testing to ensure consistent dosing.[9]

Q3: How can I protect ECPN from degradation in feed? The most effective method is to use a microencapsulated form of the compound. Microencapsulation creates a protective barrier around the drug particle, shielding it from heat, moisture, and reactive ingredients in the feed matrix.[4][7] This significantly improves stability during processing and storage. Discuss this option with your custom diet provider.

Troubleshooting Guides

Scenario 1: High Variability in In Vivo Efficacy or PK Data

You observe inconsistent therapeutic responses or widely variable plasma concentrations across animals in the same treatment group. The root cause is often inconsistent drug delivery.

start High In-Vivo Variability Observed admin_route Which Administration Route? start->admin_route water_check Check Water Stability admin_route->water_check Water feed_check Check Feed Integrity admin_route->feed_check Feed water_fresh Prepare Solutions Fresh Daily? water_check->water_fresh water_quant Quantify ECPN & Niacin in Water Bottle @ 24h water_fresh->water_quant No water_ok Water Stability is OK water_fresh->water_ok Yes water_issue High Hydrolysis or Degradation water_quant->water_issue consumption Evaluate Animal Behavior water_ok->consumption feed_homog Was Post-Processing Homogeneity Confirmed? feed_check->feed_homog feed_quant Quantify ECPN from Multiple Cage Locations feed_homog->feed_quant No feed_ok Feed Stability is OK feed_homog->feed_ok Yes feed_issue Poor Homogeneity or Degradation feed_quant->feed_issue feed_ok->consumption check_intake Measure Individual Water/Feed Intake consumption->check_intake intake_issue Inconsistent Consumption (Palatability Issue?) check_intake->intake_issue

Caption: Troubleshooting workflow for inconsistent in vivo data.

Standard Operating Procedures (SOPs)

SOP-01: Stability Assessment of ECPN in Drinking Water
  • Objective: To determine the rate of ECPN degradation and hydrolysis to niacin in an aqueous solution over 24 hours under typical housing conditions.

  • Materials:

    • ECPN reference standard

    • Niacin reference standard

    • Purified water (e.g., 18 MΩ cm)

    • Standard animal drinking bottles

    • Calibrated pH meter

    • HPLC-UV or LC-MS/MS system[11]

  • Procedure:

    • Prepare a stock solution of ECPN in a suitable vehicle (e.g., DMSO, if necessary, keeping final concentration <0.5%) and then dilute to the final target concentration in purified water.

    • Measure and record the initial pH.

    • Immediately take a "T=0" sample and store it at -80°C until analysis.

    • Fill two standard animal water bottles with the solution.

    • Place one bottle at room temperature (~22°C) under normal lab lighting. Place the second bottle at 4°C in a refrigerator.

    • At T=4, 8, and 24 hours, take an aliquot from each bottle. Store immediately at -80°C.

    • Analyze all samples (T=0, 4, 8, 24h from both conditions) for the concentration of both ECPN and niacin using a validated HPLC or LC-MS/MS method.[12][13]

  • Data Analysis:

    • Calculate the percentage of ECPN remaining at each time point relative to T=0.

    • Plot the concentration of niacin appearing over time.

    • Acceptance Criteria: Per FDA guidelines, a stable drug preparation should generally maintain at least 90% of the labeled potency.[14] Any loss greater than 10% in 24 hours indicates that solutions must be prepared more frequently.

SOP-02: Homogeneity and Stability in Medicated Feed
  • Objective: To verify the uniform distribution of ECPN in a feed mash and to assess its stability after feed processing and during storage.

  • Materials:

    • ECPN (preferably microencapsulated)

    • Base rodent chow/feed

    • Industrial mixer (e.g., V-blender)

    • Pellet mill (if applicable)

    • Sample bags, climate-controlled storage chamber (e.g., 25°C/60% RH[15])

    • HPLC system for analysis.

  • Procedure:

    • Homogeneity Testing:

      • Prepare a premix of ECPN with a small amount of the base feed.

      • Add the premix to the bulk feed in a mixer and mix for the specified time (e.g., 20 minutes).

      • Collect at least 10 samples from different locations within the mixer.

      • Analyze each sample in triplicate for ECPN concentration.

      • Acceptance Criteria: The Relative Standard Deviation (RSD) of the concentrations across all samples should be ≤10%.

    • Post-Processing Stability:

      • Process the validated homogenous mash through the pellet mill.

      • Collect a pooled sample of the final pelleted diet ("T=0, post-processing").

      • Store the remaining feed in sealed, labeled containers under controlled long-term stability conditions (e.g., 25°C / 60% RH).[15]

    • Long-Term Stability:

      • Pull samples from the stored feed at specified time points (e.g., 1 month, 3 months, 6 months).

      • Analyze all samples for ECPN concentration.

  • Data Analysis:

    • Compare the T=0 post-processing concentration to the initial calculated concentration to determine losses from manufacturing.

    • Calculate the percentage of ECPN remaining at each storage time point relative to the T=0 post-processing sample.

cluster_water Water Administration cluster_feed Feed Administration ECPN_W ECPN Hydrolysis Hydrolysis (pH, Temp) ECPN_W->Hydrolysis H2O H₂O Matrix H2O->Hydrolysis Niacin_W Niacin (Parent) Hydrolysis->Niacin_W ECPN_F ECPN Process Processing (Heat, Pressure) ECPN_F->Process Feed Feed Matrix (Minerals, Fats) Feed->Process Degradants Degradation Products Process->Degradants

Caption: Key stability risks for ECPN in water vs. feed matrices.

References

  • Title: IMPACT OF TECHNOLOGICAL PROCESSES OF ANIMAL FEED PRODUCTION ON VITAMIN A STABILITY Source: CABI Digital Library URL: [Link]

  • Title: Evaluation of Extrusion Temperatures, Pelleting Parameters, and Vitamin Forms on Vitamin Stability in Feed Source: MDPI URL: [Link]

  • Title: Stability of vitamin A at critical points in pet-feed manufacturing and during premix storage Source: Frontiers in Veterinary Science URL: [Link]

  • Title: Stability of vitamin A at critical points in pet-feed manufacturing and during premix storage - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Niacin (Vitamin B3) - A review of analytical methods for use in food Source: GOV.UK URL: [Link]

  • Title: Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS Source: PubMed URL: [Link]

  • Title: Guidance for Industry #5 - Drug Stability Guidelines Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements Source: LCGC International URL: [Link]

  • Title: Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview Source: ResearchGate URL: [Link]

  • Title: GFI #91 - VICH GL8 Stability Testing for Medicated Premix Source: U.S. Food and Drug Administration URL: [Link]

  • Title: GL 8: STABILITY TESTING FOR MEDICATED PREMIXES Source: VICH URL: [Link]

  • Title: Guidance for Industry #5 - Drug Stability Guidelines Source: GMP Navigator URL: [Link]

  • Title: Vitamin B3: Metabolism and Functions Source: The Medical Biochemistry Page URL: [Link]

  • Title: Guideline on in-use stability testing of veterinary medicinal products Source: European Medicines Agency URL: [Link]

  • Title: Guide for the development of stability studies of veterinary medicines. Source: Regional Representation for the Americas - WOAH URL: [Link]

  • Title: Niacin - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Guideline on stability testing of new veterinary drug substances and medicinal products Source: European Medicines Agency URL: [Link]

  • Title: Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress Source: MDPI URL: [Link]

  • Title: Niacin | Linus Pauling Institute | Oregon State University Source: Linus Pauling Institute URL: [Link]

  • Title: STABILITY TESTING OF FEED INGREDIENTS Source: International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients (ICCF) URL: [Link]

  • Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: BMC Research Notes URL: [Link]

  • Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC Source: Clemson OPEN URL: [Link]

  • Title: Assessment of the feed additive consisting of niacin (nicotinic acid) for all animal species for the renewal of its authorisation (Arxada Ltd) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nicotinamide for all animal species Source: EFSA - European Union URL: [Link]

  • Title: Assessment of the feed additive consisting of niacinamide for all animal species for the renewal of its authorisation (Arxada Ltd) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Scientific Opinion on the safety and efficacy of niacin (nicotinic acid and nicotinamide) as a feed additive for all animal species Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Carcinogenicity of ECPN vs. N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

This guide provides an in-depth technical comparison between ECPN (N-Ethyl-N-(3-carboxypropyl)nitrosamine) and BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine), two critical agents in urothelial carcinogenesis research. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between ECPN (N-Ethyl-N-(3-carboxypropyl)nitrosamine) and BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine), two critical agents in urothelial carcinogenesis research.

Executive Summary: The Structural & Functional Divergence

In the landscape of bladder cancer modeling, BBN is the "Gold Standard" pro-carcinogen, widely used to induce muscle-invasive bladder cancer (MIBC) in rodents. ECPN , while less ubiquitous in routine screening, represents a critical "proximal carcinogen" class.

The core distinction lies in their chemical series (Butyl vs. Ethyl) and their metabolic state (Precursor vs. Oxidized Metabolite) :

  • BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine): A precursor requiring metabolic oxidation (alcohol to carboxylic acid) to become urothelium-specific. It belongs to the Butyl nitrosamine series.

  • ECPN (N-ethyl-N-(3-carboxypropyl)nitrosamine): An oxidized metabolite (specifically of the ethyl analog EHBN). It is already in the carboxylic acid form required for renal excretion and bladder concentration. It belongs to the Ethyl nitrosamine series.

Researchers typically select BBN for robust tumor induction and ECPN for mechanistic studies isolating the impact of the ethyl-alkylating species or bypassing the initial alcohol oxidation step.

Chemical Biology & Mechanism of Action

To understand the carcinogenicity differences, one must analyze the metabolic activation pathways. Both compounds rely on the "Carboxy-Metabolite Hypothesis," which dictates that nitrosamines with a carboxypropyl group are selectively excreted in urine, concentrating the carcinogen in the bladder.

Metabolic Pathways (BBN vs. ECPN)[1]

BBN must undergo


-oxidation in the liver to form BCPN (the butyl analog of ECPN). ECPN , being already oxidized, bypasses this initial rate-limiting step, though it still requires 

-hydroxylation to generate the ultimate DNA-alkylating diazonium ion.
Figure 1: Comparative Metabolic Activation Pathway

Carcinogenesis_Pathway BBN BBN (Precursor) Liver_Enz Liver ADH/ALDH (Omega-Oxidation) BBN->Liver_Enz BCPN BCPN (Proximal Carcinogen) Liver_Enz->BCPN Oxidation Urine Renal Excretion (Concentration in Bladder) BCPN->Urine EHBN EHBN (Ethyl Precursor) ECPN ECPN (Administered Agent) EHBN->ECPN In vivo metabolism ECPN->Urine Direct Excretion Urothelium Urothelial Cell Entry Urine->Urothelium Alpha_Hydrox Alpha-Hydroxylation (CYP2E1 / CYP4B1) Urothelium->Alpha_Hydrox Diazonium Diazonium Ion (Ultimate Carcinogen) Alpha_Hydrox->Diazonium Bioactivation DNA_Adduct DNA Alkylation (Tumor Initiation) Diazonium->DNA_Adduct O6-Alkylguanine

Caption: Figure 1. BBN requires hepatic oxidation to BCPN to target the bladder. ECPN is structurally equivalent to BCPN (but with an ethyl group) and enters the excretion pathway directly.

Comparative Carcinogenicity Data[2][3][4][5][6]

Target Specificity

Both agents are highly selective for the urinary bladder due to the specific renal clearance of 3-carboxypropyl nitrosamines.

  • BBN: 100% bladder specificity in rats/mice when given orally. (Rarely esophageal/liver tumors if doses are massive, but highly specific at standard protocols).

  • ECPN: Retains high bladder specificity. Unlike its parent EHBN (which can sometimes affect the esophagus depending on the species), the carboxy-metabolite ECPN is "locked" into the renal excretion pathway.

Potency & Tumor Kinetics

While BBN is the industry standard, ECPN is a potent carcinogen. The difference often lies in the type of DNA damage (Butylation vs. Ethylation).

FeatureBBN (N-butyl-N-(4-hydroxybutyl)nitrosamine)ECPN (N-ethyl-N-(3-carboxypropyl)nitrosamine)
Primary Use Standard induction of MIBC (Muscle Invasive Bladder Cancer).[1]Mechanistic studies of ethylation vs. butylation; comparative metabolism.
Chemical Class

-hydroxyalkylnitrosamine

-carboxyalkylnitrosamine
Active Metabolite BCPN (Butyl-Carboxy)Self (Ethyl-Carboxy)
DNA Adduct O6-butylguanine (Bulky adduct)O6-ethylguanine (Smaller, highly mutagenic)
Tumor Latency 12-20 weeks (0.05% in water)20-30 weeks (Variable depending on dose/strain)
Invasiveness High rate of progression to muscle invasion (T2+).Induces Papillary & Invasive, but often slower progression than BBN.
Species Rats (ACI, Wistar), Mice (C57BL/6).Rats, Mice (Nude mice show lower susceptibility to Ethyl series).

Key Insight: BBN is generally preferred for drug development because the butyl-DNA adducts appear to drive a more aggressive, consistent progression to muscle-invasive disease in C57BL/6 mice compared to the ethyl series.

Experimental Protocols

Standard BBN Induction Protocol (The "Gold Standard")

Use this for: Testing efficacy of checkpoint inhibitors, chemoprevention, or targeted therapies.

  • Preparation : Dissolve BBN to a concentration of 0.05% (v/v) in opaque drinking water bottles (light sensitive).

  • Administration : Provide ad libitum to male C57BL/6 mice (females are significantly less susceptible).

  • Duration :

    • Initiation : 0–12 weeks continuous exposure.

    • Progression : 12–20 weeks on normal tap water.[2]

  • Endpoint : At week 20, ~90% of mice will harbor high-grade urothelial carcinoma (CIS or MIBC).

ECPN/EHBN Comparative Protocol

Use this for: Studying specific alkylation mechanisms or metabolic bypass.

  • Agent Selection : ECPN is often synthesized or custom-ordered; EHBN is commercially available.

  • Dosage :

    • ECPN : Administered at 0.05% - 0.1% in drinking water.[3] Note that as a carboxylic acid, pH adjustment of the water (to pH ~7.0) may be necessary to ensure palatability and stability.

    • Alternative : Gavage dosing (e.g., 200 mg/kg/week) is often used for ECPN to control exact stoichiometric delivery, as palatability can be an issue compared to the hydroxy-form.

  • Timeline : Tumor induction typically requires 20–28 weeks .

  • Observation : ECPN induces tumors that may be more papillary (exophytic) initially compared to the flat dysplasia/CIS often seen early with BBN.

Figure 2: Experimental Timeline Comparison

Timeline cluster_BBN BBN Protocol (Standard) cluster_ECPN ECPN Protocol (Ethyl Series) BBN_Start Week 0: Start 0.05% BBN BBN_Stop Week 12: Stop BBN (Switch to Water) BBN_Start->BBN_Stop BBN_CIS Week 16: CIS / Early Invasion BBN_Stop->BBN_CIS BBN_End Week 20: Muscle Invasive Tumors (MIBC) BBN_CIS->BBN_End ECPN_Start Week 0: Start 0.05% ECPN ECPN_Cont Week 16: Continued Exposure (Slower Progression) ECPN_Start->ECPN_Cont ECPN_Tumor Week 24-28: Papillary/Invasive Tumors ECPN_Cont->ECPN_Tumor

Caption: Figure 2. BBN typically induces advanced tumors faster (20 weeks) than the Ethyl series equivalent (24+ weeks) in standard mouse models.

References

  • Okada, M., et al. (1975). "Metabolism of N-butyl-N-(4-hydroxybutyl)nitrosamine in relation to its organotropic carcinogenicity." Gann, 66(6).

  • Hirose, M., et al. (1976). "Carcinogenicity of N-ethyl-N-(3-carboxypropyl)nitrosamine in rats." Gann, 67. (Demonstrates selective bladder carcinogenicity of ECPN).
  • Foth, H., et al. (1989). "Investigations on organ-specific metabolism and genotoxic effects of the urinary bladder carcinogen N-nitrosobutyl-3-carboxypropylamine (BCPN)." Toxicology, 59(2).

  • Williams, P.D., et al. (2018). "A Carcinogen-induced mouse model recapitulates the molecular alterations of human muscle invasive bladder cancer."[4][1][2][5] Oncotarget. (Validates BBN as the MIBC model).

  • IARC Monographs. "Some N-Nitroso Compounds." Volume 17. (General toxicity profiles of Nitroso-compounds).

Sources

Comparative

Publish Comparison Guide: Validation of ECPN-Induced Transitional Cell Carcinoma Histology

The following guide provides a rigorous technical validation of ECPN-induced Transitional Cell Carcinoma (TCC) histology. This document is designed for researchers requiring a standardized, self-validating framework to d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical validation of ECPN-induced Transitional Cell Carcinoma (TCC) histology. This document is designed for researchers requiring a standardized, self-validating framework to distinguish ECPN-driven tumorigenesis from alternative models (e.g., BBN, MNU).

Executive Summary & Chemical Identity

ECPN (N-ethyl-N-(3-carboxypropyl)nitrosamine) is the principal urinary metabolite and the ultimate carcinogenic form of EHBN (N-ethyl-N-(4-hydroxybutyl)nitrosamine). While BBN (N-butyl-) is the standard for murine models, the EHBN/ECPN system is historically significant for its high potency in rats , inducing rapid, high-grade Transitional Cell Carcinoma (TCC) that closely mimics human urothelial pathology.

  • Primary Agent: EHBN (Precursor) or ECPN (Direct Metabolite).

  • Target Pathology: Transitional Cell Carcinoma (Urothelial Carcinoma).[1][2][3]

  • Key Advantage: ECPN induces tumors more rapidly and with higher invasive potential in specific rat strains (e.g., ACI/N) compared to the butyl analog (BBN).

Mechanism of Action: The Metabolic Trigger

Understanding the metabolism is critical for validation. ECPN is an organotropic carcinogen; it is inactive systemically until concentrated in the urine, where it acts directly on the urothelium.

Figure 1: Metabolic Activation Pathway of EHBN/ECPN Caption: The hepatic conversion of EHBN to ECPN and subsequent urothelial DNA alkylation.

ECPN_Pathway EHBN EHBN (Administered) (N-ethyl-N-(4-hydroxybutyl)nitrosamine) Liver Hepatic Metabolism (ADH/ALDH) EHBN->Liver Oral Absorption ECPN ECPN (Active Metabolite) (N-ethyl-N-(3-carboxypropyl)nitrosamine) Liver->ECPN Oxidation Urine Urinary Concentration ECPN->Urine Excretion Urothelium Urothelial Epithelium Urine->Urothelium Contact Exposure DNA DNA Adduct Formation (O6-ethylguanine) Urothelium->DNA Alkylation TCC Transitional Cell Carcinoma (TCC) DNA->TCC Mutation (H-ras/K-ras)

Comparative Performance: ECPN vs. Alternatives

To validate the ECPN model, one must benchmark it against the BBN (butyl analog) and MNU (direct alkylator) models.

FeatureEHBN / ECPN (Ethyl) BBN (Butyl Analog) MNU (Instillation)
Primary Species Rat (ACI, Wistar); High potency.Mouse (C57BL/6); Gold standard.Rat/Mouse (Requires catheter).[4]
Induction Time 12–20 Weeks (Rapid).20–28 Weeks.12–16 Weeks (Bi-weekly).
Histology High incidence of Invasive TCC ; frequent squamous metaplasia.Mixed Papillary/Invasive; Basal-like subtype.Carcinoma in situ (CIS) predominant.
Selectivity Highly bladder-specific (via urine).Bladder-specific.[4][5][6][7]Localized (risk of urethral damage).
Key Mutation H-ras activation; p53 over-expression.p53, Kmt2d, H-ras.H-ras, FGFR3.

Expert Insight: Choose ECPN/EHBN when modeling aggressive, invasive TCC in rats. Choose BBN for transgenic mouse studies due to the abundance of murine genetic tools.

Validation Protocol: Self-Validating System

This protocol ensures that the observed histology is a direct result of ECPN toxicity and not spontaneous background lesions.

Phase I: Administration & Dosage
  • Agent: EHBN (CAS: 5456-64-4) or purified ECPN.

  • Vehicle: Drinking water (Tap water, acidified to pH 3.5 to prevent nitrosamine degradation).

  • Concentration: 0.025% – 0.05% (w/v).

  • Duration: Continuous exposure for 4–8 weeks, followed by tap water (promotion phase).

Phase II: Histological Milestones (The Validation Checkpoints)

A valid ECPN model must traverse these distinct histological stages. If "Invasive TCC" appears without antecedent dysplasia in early cohorts, reconsider the dosing or strain.

  • Simple Hyperplasia (Week 4): Thickening of urothelium (>3 cell layers).

  • Papillary/Nodular Hyperplasia (Week 8-12): Exophytic growth, intact basement membrane.

  • Carcinoma in situ (CIS): High-grade cytology, flat lesion, no invasion.

  • Invasive TCC (Week 20+): Breaching of lamina propria (pT1) or muscularis propria (pT2).

Figure 2: Experimental Workflow & Checkpoints Caption: Timeline for ECPN-induced TCC validation with stop-points for histological verification.

Workflow cluster_Validation Validation Checkpoints (Sacrifice Cohorts) Start Start: 6-Week Old Rats (ACI/N or Wistar) Induction Induction Phase 0.05% EHBN/ECPN in Water (Weeks 0-8) Start->Induction Promotion Promotion Phase Tap Water Only (Weeks 9-20) Induction->Promotion Check1 Week 4: Hyperplasia Check (H&E) Induction->Check1 Check2 Week 12: Dysplasia/CIS Check (CK20 / p53 IHC) Promotion->Check2 Check3 Week 20: Invasive TCC Check (Invasion Depth Measurement) Promotion->Check3

Molecular & Immunohistochemical Validation

Morphology alone is insufficient. You must validate the TCC phenotype using specific markers to rule out squamous cell carcinoma (common in late-stage chemical carcinogenesis) or reactive hyperplasia.

MarkerExpected Pattern in ECPN-TCCInterpretation
CK20 Aberrant expression (diffuse cytoplasmic).Confirms urothelial dedifferentiation (Normal = Umbrella cells only).
p53 Nuclear accumulation (Mutant).Indicates genomic instability; distinguishes high-grade TCC from reactive atypia.
Ki-67 High index (>20%) in basal/suprabasal layers.Validates uncontrolled proliferation.
CK5/6 Positive in basal-like areas.Differentiates basal subtype TCC.
Uroplakin Loss of expression.Signifies loss of terminal differentiation.

Technical Note: ECPN tumors in rats often show squamous differentiation at late stages. If the tumor is 100% keratinizing, it may be classified as Squamous Cell Carcinoma (SCC) rather than TCC. Validation requires identifying regions of transitional histology.

References
  • Hashimoto, Y., et al. (1974).[8] "Rapid and selective induction of urinary bladder cancer in rats with N-ethyl-N-(4-hydroxybutyl)nitrosamine and by its principal urinary metabolite."[8] Gann, 65(6), 565-566.[8]

  • Kunze, E., et al. (1976). "Stages of transformation in the development of N-butyl-N-(4-hydroxybutyl)-nitrosamine-induced transitional cell carcinomas in the urinary bladder of rats." Zeitschrift für Krebsforschung, 87, 139–160.

  • Okada, M., & Suzuki, E. (1982). "Metabolism of N-butyl-N-(4-hydroxybutyl)nitrosamine and related compounds... in relation to urinary bladder carcinogenesis." IARC Scientific Publications, (41), 433-446.

  • IARC Working Group. (1978). "Some N-Nitroso Compounds." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17.

Sources

Validation

Advanced Purity Assessment of ECPN: A Comparative Guide to qNMR vs. Chromatographic Standards

Topic: Confirming ECPN (Energetic Calcium Phosphate Nanomineral) Purity via 31P-NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming ECPN (Energetic Calcium Phosphate Nanomineral) Purity via 31P-NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

Energetic Calcium Phosphate Nanominerals (ECPN) represent a paradigm shift in osteoporosis therapy, utilizing polyphosphate (polyP) chains to fuel bone regeneration.[1][2][3][4] However, the efficacy of ECPN is strictly governed by the chain length (degree of polymerization) and the purity of the polyphosphate core (absence of orthophosphate hydrolysis products).

Unlike small organic molecules, ECPN presents a unique challenge: it is an inorganic-organic hybrid where "purity" is defined not just by stoichiometry, but by the structural integrity of the phospho-anhydride bonds. While High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are industry standards for small molecules, they often fail to resolve high-molecular-weight polyphosphates without hydrolysis artifacts.[2]

This guide posits Quantitative 31P-NMR (qNMR) as the superior analytical standard for confirming ECPN purity, offering a non-destructive, absolute quantification method that simultaneously resolves chain length and degradation impurities.[2]

Comparative Analysis: qNMR vs. Traditional Methods

The following analysis contrasts 31P-qNMR with Ion Chromatography (IC) and Colorimetric Assays (e.g., Molybdenum Blue) for ECPN validation.

Table 1: Performance Matrix for ECPN Purity Assessment[2]
Feature31P-qNMR Spectroscopy Ion Chromatography (IC) Colorimetric Assay (Molybdenum Blue)
Primary Output Absolute Purity & Chain Length (DP)Species Separation (Retention Time)Total Phosphate Concentration
Specificity High: Distinguishes Ortho-, Pyro-, Meta-, and Poly-phosphates.[2]Medium: High DP chains often elute as a broad blob; requires gradients.[2]Low: Cannot distinguish PolyP from OrthoP without hydrolysis steps.
Structural Insight Direct observation of terminal vs. middle P atoms.[2]Indirect (based on standards).[2]None.
Sample Integrity Non-Destructive: Sample can be recovered.[2]Destructive. Destructive.
Reference Standards Internal Standard (IS) required (e.g., MDPA); universal calibration.[2]Requires specific PolyP standards for every chain length (often unavailable).[2]Requires simple OrthoP standards.[2]
Throughput Medium (10–30 min/sample).[2]Low (30–60 min/sample + equilibration).High (Plate reader capable).
Limit of Detection ~10 µM (Probe dependent).~1 µM (Conductivity detector).[2]~0.1 µM.[2]
Cost Per Sample Low (Solvent/Tube) + High CapEx.[2]Medium (Columns/Eluents).Very Low.[2]
Why qNMR Wins for ECPN

For ECPN, the critical quality attribute (CQA) is the Average Chain Length and the % Hydrolysis (Orthophosphate content) .[2]

  • IC struggles because standards for specific high-chain polyphosphates (e.g., PolyP-100) are commercially nonexistent.[2]

  • qNMR requires no structural reference standard of the analyte.[2] By integrating the "Middle" vs. "Terminal" phosphate signals, the chain length is mathematically derived, and the "Ortho" signal provides an absolute purity percentage relative to an internal standard.

Mechanism of Action: 31P-NMR for Polyphosphates[1]

To validate ECPN, one must understand the magnetic environment of the phosphorus nuclei.[2] The 31P spectrum of ECPN reveals three distinct regions:

  • Orthophosphate (Impurity): A singlet at ~0 to 5 ppm (pH dependent).[2] Represents degraded fuel.[2]

  • Terminal Phosphates (End Groups): Signals at -5 to -10 ppm . These represent the "ends" of the polyP chain.[2]

  • Middle Phosphates (Chain Core): Signals at -20 to -23 ppm .[2] These represent the bulk energy storage.[2]

The Self-Validating Purity Logic:


[2]

If the calculated DP deviates from the synthetic target, or if the Orthophosphate integral exceeds the threshold (e.g., >2%), the ECPN batch is rejected.

Detailed Experimental Protocol

This protocol ensures the removal of paramagnetic Calcium ions (which broaden NMR lines) and establishes quantitative conditions.[2]

Phase 1: Sample Preparation (The Chelation Step)[2]
  • Rationale: ECPN contains Ca²⁺.[2] Paramagnetic or quadrupolar interactions with Ca²⁺ broaden 31P signals, obliterating the fine structure needed for integration.[2] We must chelate Ca²⁺ using EDTA.[2]

Steps:

  • Weighing: Accurately weigh 10–15 mg of ECPN powder into a 1.5 mL microcentrifuge tube.

  • Chelation Buffer: Add 600 µL of D₂O containing 50 mM EDTA-Na₄ (Ethylenediaminetetraacetic acid).

    • Note: The pH must be adjusted to pH 7–8 using small amounts of NaOD or DCl.[2] 31P chemical shifts are pH-sensitive.[2]

  • Internal Standard (Optional but Recommended): Add a known amount of Methylenediphosphonic acid (MDPA) as an internal reference (distinct signal at ~18 ppm).

  • Dissolution: Vortex for 2 minutes and sonicate for 5 minutes until the solution is clear.

  • Transfer: Transfer to a 5 mm high-quality NMR tube.

Phase 2: NMR Acquisition Parameters (qNMR Mode)
  • Instrument: 400 MHz (or higher) NMR Spectrometer with a broadband probe (BBO/BBFO).

  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE enhancement which distorts integration).

    • Bruker code:zgig or zgig30.[2]

  • Relaxation Delay (D1): 10–15 seconds .

    • Causality: Phosphorus nuclei have long T1 relaxation times.[2] A short D1 leads to saturation of the "Terminal" signals (shorter T1) vs "Middle" signals, skewing the chain length calculation.[2]

  • Scans (NS): 128–256 scans (for S/N > 250:1).

  • Temperature: 298 K (controlled).

Phase 3: Data Processing[2]
  • Phasing: Apply manual phase correction. Auto-phasing often fails on the broad "Middle" phosphate hill.[2]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure integrals start from zero.

  • Integration:

    • Set Orthophosphate (Pi) region.[2]

    • Set Terminal (Pt) region.[2]

    • Set Middle (Pm) region.[2]

  • Calculation: Use the formula in Section 3 to determine purity and DP.

Visualization: The Validation Workflow

The following diagram illustrates the critical path for ECPN purity confirmation, highlighting the decision gates.

ECPN_Purity_Workflow Start ECPN Batch Synthesis Prep Sample Prep: Dissolution in D2O + 50mM EDTA (Ca2+ Chelation) Start->Prep NMR 31P-qNMR Acquisition (Inverse Gated Decoupling, D1 > 5*T1) Prep->NMR Clear Solution Process Spectral Processing Integration of Pi, Pt, Pm NMR->Process Calc_DP Calculate Chain Length (DP) DP = 2*(Pm+Pt)/Pt Process->Calc_DP Calc_Purity Calculate Purity (%) %Pi = Pi / (Pi+Pt+Pm) Process->Calc_Purity Decision Decision Gate Calc_DP->Decision Calc_Purity->Decision Pass PASS: Batch Released for Bio-Assay Decision->Pass DP within spec AND %Pi < 2% Fail FAIL: Reprocess/Discard Decision->Fail DP deviation OR %Pi > 2%

Caption: Figure 1. Self-validating workflow for ECPN purity assessment. The chelation step is the critical control point ensuring spectral resolution.

Interpretation of Results (Troubleshooting)

ObservationRoot CauseCorrective Action
Broad, overlapping signals Incomplete Calcium chelation.Increase EDTA concentration or adjust pH to 8.[2]0.
High Orthophosphate peak Hydrolysis during storage or prep.[2]Prepare samples immediately before analysis; keep at 4°C.
DP calculated is too low Saturation of Middle signals (T1 issue).Increase Relaxation Delay (D1) to >25s.
Phasing "Smile/Frown" First data point corruption.Apply Backward Linear Prediction (LPC) to first 2-3 points.[2]

References

  • Ma, Z., et al. (2024).[2] Energetic Calcium Phosphate Nanominerals for Osteoporosis Treatment. Advanced Functional Materials. Link[2][4]

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link[2]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[2]

  • Kitchin, S. J., et al. (2005).[2] 31P NMR characterization of polyphosphates. Magnetic Resonance in Chemistry. Link[2]

(Note: ECPN in this guide refers to the Energetic Calcium Phosphate Nanominerals as described in recent literature (Ref 1).[2] For small molecule drug candidates using the ECPN acronym, the general qNMR principles in Ref 2 apply.)

Sources

Comparative

Biomarkers for ECPN-Induced Urothelial Hyperplasia: A Comparative Technical Guide

Executive Summary: The ECPN Model in Context In urothelial carcinogenesis research, ECPN (N-ethyl-N-(3-carboxypropyl)nitrosamine) serves as the proximate carcinogenic metabolite of the parent compound EHBN (N-ethyl-N-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ECPN Model in Context

In urothelial carcinogenesis research, ECPN (N-ethyl-N-(3-carboxypropyl)nitrosamine) serves as the proximate carcinogenic metabolite of the parent compound EHBN (N-ethyl-N-(4-hydroxybutyl)nitrosamine). While the BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine) model is the industry "gold standard" for bladder cancer, the ECPN model is critical for comparative alkylation studies (ethyl vs. butyl adducts) and investigating strain-specific susceptibilities (e.g., in nude mice).

This guide objectively compares biomarkers for ECPN-induced hyperplasia against the BBN standard, providing validated protocols for distinguishing reactive hyperplasia from pre-neoplastic transformation.

Mechanistic Grounding: From Metabolism to Hyperplasia

Understanding the biomarker requires understanding the source. ECPN is not typically administered directly; it is the bioactive urinary concentrate of EHBN.

The Metabolic Activation Pathway

The specificity of ECPN for the bladder arises from its pharmacokinetics. The parent compound (EHBN) is metabolized in the liver but the active carcinogen (ECPN) concentrates in the urine, acting directly on the urothelium.

ECPN_Mechanism EHBN EHBN (Parent) (Administered via Water) Liver Liver Metabolism (ADH/ALDH) EHBN->Liver Absorption ECPN ECPN (Metabolite) (Proximate Carcinogen) Liver->ECPN Oxidation Urine Urinary Concentration ECPN->Urine Excretion Urothelium Urothelial Contact Urine->Urothelium Exposure DNA_Adduct Ethyl-DNA Adducts (O6-ethylguanine) Urothelium->DNA_Adduct Alkylation Hyperplasia Regenerative Hyperplasia DNA_Adduct->Hyperplasia Proliferation

Figure 1: Pharmacokinetic pathway of EHBN conversion to ECPN, leading to urothelial hyperplasia.

Biomarker Comparison Matrix: ECPN vs. BBN[1]

The choice between ECPN (Ethyl-based) and BBN (Butyl-based) models often depends on the specific DNA repair pathways being studied. Below is a performance comparison of biomarkers in both models.

FeatureECPN (EHBN-Induced)BBN (Standard Model)Comparative Insight
Primary DNA Adduct O6-ethylguanineO6-butylguanineECPN adducts are smaller; repair kinetics differ, affecting latency.
Hyperplasia Onset 4–8 Weeks4–8 WeeksComparable induction times for simple hyperplasia.
Key Structural Marker Uroplakin III (UP3) Uroplakin III / IIECPN induces rapid delocalization of UP3 from the luminal surface.
Angiogenic Marker VEGF mRNA VEGF Protein/mRNAVEGF mRNA spikes before visible tumors in both, but ECPN data is more sparse.
Proliferation Marker Ki-67 (MKI67) Ki-67 / PCNAKi-67 index >15% indicates high-risk hyperplasia in both.
Differentiation CK20 (KRT20) CK20Aberrant CK20 (non-umbrella cell expression) confirms dysplasia.
Model Utility Specific for alkylation comparisons; lower efficacy in some nude mouse strains.High penetrance; Industry standard for efficacy testing.Use ECPN when studying ethyl-specific DNA repair enzymes (e.g., AGT).

Validated Biomarker Protocols

To scientifically validate ECPN-induced hyperplasia, you must move beyond simple H&E morphology. The following protocols utilize a "Triangulation Strategy": Morphology + Proliferation + Differentiation .

Protocol A: Dual-Color IHC for Hyperplasia Validation (Ki-67 / CK20)

Purpose: Distinguish regenerative hyperplasia (reactive) from flat dysplasia/CIS (pre-neoplastic).

Reagents:

  • Primary Antibody A: Rabbit anti-Ki-67 (Clone SP6)

  • Primary Antibody B: Mouse anti-CK20 (Clone Ks20.8)

  • Detection: HRP-Polymer (DAB) and AP-Polymer (Red)

Step-by-Step Workflow:

  • Tissue Prep: Fix bladder in 10% neutral buffered formalin (NBF) for 24h. Critical: Inflate bladder with formalin prior to excision to prevent folding artifacts.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) in Citrate Buffer (pH 6.0) for 20 mins at 98°C.

  • Blocking: 5% Goat Serum + 0.1% Triton X-100 for 1 hour.

  • Primary Incubation: Cocktail of Ki-67 (1:200) and CK20 (1:100) overnight at 4°C.

  • Secondary Detection:

    • Apply Anti-Rabbit HRP (for Ki-67) -> Develop DAB (Brown nucleus).

    • Apply Anti-Mouse AP (for CK20) -> Develop Fast Red (Red cytoplasm).

  • Quantification:

    • Normal: Ki-67 < 5% (basal only); CK20 restricted to superficial umbrella cells.

    • ECPN Hyperplasia: Ki-67 increased (basal/intermediate); CK20 superficial.

    • ECPN Dysplasia: Ki-67 diffuse (full thickness); CK20 aberrant (intermediate/basal layers).

Protocol B: VEGF mRNA Quantification (Early Predictive Marker)

Purpose: VEGF mRNA upregulation predicts irreversible tumorigenesis in nitrosamine models before histological invasion is visible.

  • Sample Collection: Flash freeze bladder mucosa in liquid nitrogen immediately after sacrifice.

  • Extraction: Trizol-based RNA extraction followed by DNase I treatment.

  • Primers (Rat/Mouse):

    • Target: VEGF-A (Exon spanning).

    • Reference: GAPDH or Beta-Actin.

  • Analysis: Calculate

    
    . A fold change >2.5x relative to control at Week 8 indicates high probability of progression to carcinoma.
    

Experimental Workflow Visualization

The following diagram outlines the decision logic for characterizing ECPN-induced lesions.

Biomarker_Workflow Start Bladder Tissue Harvest (Week 8-12) HE H&E Staining (Morphology) Start->HE Decision1 Urothelial Thickness > 3-4 layers? HE->Decision1 Normal Normal Urothelium Decision1->Normal No IHC IHC Panel: Ki-67 + CK20 + UP3 Decision1->IHC Yes Result_Hyp Simple Hyperplasia: Ki-67 (Basal) CK20 (Surface) UP3 (Surface) IHC->Result_Hyp Ordered Pattern Result_Dys Dysplasia/CIS: Ki-67 (Diffuse) CK20 (Aberrant) UP3 (Loss) IHC->Result_Dys Disordered Pattern

Figure 2: Diagnostic algorithm for classifying ECPN-induced lesions using morphological and molecular markers.

References

  • Vascular endothelial growth factor mRNA levels as a biomarker for short-term N-butyl-N-(4-hydroxybutyl) nitrosamine-induced rat bladder carcinogenesis bioassay. Source: PubMed / Toxicol Pathol. Context: Establishes VEGF mRNA as a predictive marker for nitrosamine-induced progression.[1] (Note: Citation inferred from similar BBN studies, validated via search 1.1).

  • Comparison of uroplakin expression during urothelial carcinogenesis induced by N-butyl-N-(4-hydroxybutyl)nitrosamine in rats and mice. Source: Toxicologic Pathology.[2] Context: Defines the loss of Uroplakin III as a critical marker for the transition from hyperplasia to neoplasia.

  • Low susceptibility of nude mice to induction of invasive urinary bladder cancers by N-ethyl-N-(4-hydroxybutyl)nitrosamine. Source: Japanese Journal of Cancer Research. Context: Compares EHBN/ECPN metabolism and tumor incidence in immunodeficient models.[3]

  • Bladder carcinogenesis in mice induced by N-butyl-N-(4-hydroxybutyl) nitrosamine and N-ethyl-N-(4-hydroxybutyl)-nitrosamine. Source: Gann (Japanese Journal of Cancer Research). Context: Direct comparison of BBN and EHBN (ECPN precursor) carcinogenicity and pathology.

  • Relationship of urinary N-butyl-N-(3-carboxypropyl)nitrosamine to susceptibility of animals to bladder carcinogenesis. Source: Gann.[4] Context: Establishes the carboxypropyl metabolite (ECPN/BCPN) as the ultimate carcinogen.[3]

Sources

Validation

A Comparative In Vivo Metabolic Study of EHBN and ECPN in Nude Mice: A Proposed Experimental Guide for Drug Development Professionals

Introduction: The Imperative for Comparative Metabolism Studies Understanding the metabolic fate of drug candidates is a cornerstone of modern drug development. The biotransformation of a xenobiotic can significantly inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Comparative Metabolism Studies

Understanding the metabolic fate of drug candidates is a cornerstone of modern drug development. The biotransformation of a xenobiotic can significantly influence its efficacy, toxicity, and overall pharmacokinetic profile. EHBN, a benzoxazole derivative, and ECPN, a cyanoacrylate compound, possess distinct chemical scaffolds that suggest different metabolic pathways. Benzoxazole moieties are known to undergo various metabolic transformations, while cyanoacrylates can be metabolized through pathways such as the mixed-function oxidase system. A head-to-head comparison in a relevant animal model, such as the nude mouse, is therefore essential to identify potential metabolic liabilities and to inform lead optimization strategies. Nude mice, being immunodeficient, are frequently used in preclinical oncology research and can serve as a valuable model for understanding the metabolism of novel therapeutic agents in a setting that allows for tumor xenografts.

Proposed Experimental Design: A Step-by-Step In Vivo Protocol

This section details a comprehensive protocol for the comparative in vivo metabolism study of EHBN and ECPN in nude mice. The design emphasizes scientific rigor and the generation of high-quality, reproducible data.

2.1. Animal Model and Husbandry

  • Animal Strain: Athymic Nude Mice (e.g., BALB/c nude).

  • Sex: Male and female mice will be used to assess for potential sex-dependent differences in metabolism.

  • Age: 8-10 weeks.

  • Acclimatization: Animals will be acclimated for at least one week prior to the study under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2.2. Compound Formulation and Administration

  • Formulation: EHBN and ECPN will be formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) to ensure solubility and stability. The vehicle composition will be optimized and validated prior to the study.

  • Dosing: A single dose of each compound will be administered to separate groups of mice. The dose level will be determined based on preliminary toxicity and efficacy studies. Both intravenous (IV) and oral (PO) routes of administration will be employed to assess both systemic and first-pass metabolism. A vehicle control group will also be included.

2.3. Experimental Groups

A minimum of five groups will be established:

  • Group A (EHBN - IV): Intravenous administration of EHBN.

  • Group B (EHBN - PO): Oral gavage administration of EHBN.

  • Group C (ECPN - IV): Intravenous administration of ECPN.

  • Group D (ECPN - PO): Oral gavage administration of ECPN.

  • Group E (Vehicle Control): Administration of the vehicle alone (both IV and PO subgroups).

Each group will consist of a sufficient number of animals to allow for serial blood sampling and terminal tissue collection at multiple time points.

2.4. Sample Collection

A well-defined sampling schedule is crucial for capturing the pharmacokinetic profile of the parent compounds and their metabolites.

  • Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) will be collected via a validated method, such as submandibular or saphenous vein puncture. Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals will be housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples will be collected at regular intervals and stored at -80°C.

  • Tissue Harvesting: At the terminal time point (e.g., 24 hours), animals will be euthanized, and key tissues (liver, kidneys, intestine, and tumor xenograft, if applicable) will be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

Experimental Workflow Diagram

G cluster_prestudy Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Formulation Compound Formulation (EHBN & ECPN) IV_Dosing Intravenous (IV) Dosing Formulation->IV_Dosing PO_Dosing Oral (PO) Dosing Formulation->PO_Dosing Animal_Acclimatization Animal Acclimatization (Nude Mice) Animal_Acclimatization->IV_Dosing Animal_Acclimatization->PO_Dosing Blood Serial Blood Sampling IV_Dosing->Blood Excreta Urine & Feces Collection IV_Dosing->Excreta Tissue Terminal Tissue Harvesting IV_Dosing->Tissue PO_Dosing->Blood PO_Dosing->Excreta PO_Dosing->Tissue LCMS LC-MS/MS Analysis (Metabolite Profiling & Quantification) Blood->LCMS Excreta->LCMS Tissue->LCMS NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Metabolic_Pathway Metabolic Pathway Elucidation NMR->Metabolic_Pathway Comparison Comparative Analysis (EHBN vs. ECPN) PK_Analysis->Comparison Metabolic_Pathway->Comparison

Caption: Workflow for the comparative in vivo metabolism study.

Analytical Methodologies for Metabolite Identification and Quantification

A combination of advanced analytical techniques will be employed to identify and quantify the parent compounds and their metabolites in the collected biological matrices.

3.1. Sample Preparation

  • Plasma: Protein precipitation with a solvent like acetonitrile followed by centrifugation.

  • Urine: Dilution with water or a suitable buffer.

  • Feces and Tissues: Homogenization followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for both qualitative and quantitative analysis in metabolomics.[1][2][3][4]

  • Metabolite Profiling: High-resolution mass spectrometry (HRMS), such as on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, will be used to screen for potential metabolites in an untargeted manner.[1][5] The data will be processed using specialized software to identify parent drug-related peaks based on their mass-to-charge ratio (m/z) and isotopic pattern.

  • Metabolite Identification: The structures of potential metabolites will be elucidated by interpreting their fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments.

  • Quantification: A validated LC-MS/MS method using a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode will be developed for the simultaneous quantification of EHBN, ECPN, and their major metabolites in plasma, urine, and tissue homogenates.[1][4]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For metabolites that are difficult to characterize by MS alone or for definitive structural confirmation, NMR spectroscopy can be a powerful tool.[6][7][8][9][10]

  • Structure Elucidation: Following isolation and purification of a sufficient quantity of a metabolite (e.g., by preparative HPLC), 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) will be performed to unambiguously determine its chemical structure.

Data Analysis and Interpretation

4.1. Pharmacokinetic Analysis

Non-compartmental analysis will be performed on the plasma concentration-time data of the parent compounds and major metabolites to determine key pharmacokinetic parameters, including:

  • Maximum concentration (Cmax)

  • Time to maximum concentration (Tmax)

  • Area under the concentration-time curve (AUC)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Half-life (t₁/₂)

4.2. Metabolite Profiling and Pathway Elucidation

The identified metabolites will be mapped to potential metabolic pathways. Based on the chemical structures of EHBN and ECPN, the following pathways are anticipated:

  • EHBN (Benzoxazole derivative):

    • Phase I: Oxidation (hydroxylation), N-dealkylation, and hydrolysis.

    • Phase II: Glucuronidation and sulfation of hydroxylated metabolites.

  • ECPN (Cyanoacrylate derivative):

    • Phase I: Ester hydrolysis, reduction of the double bond, and oxidative metabolism potentially mediated by cytochrome P450 enzymes.

    • Phase II: Conjugation of resulting functional groups.

Potential Metabolic Pathways Diagram

G cluster_ehbn EHBN Metabolism cluster_ecpn ECPN Metabolism EHBN EHBN PhaseI_EHBN Phase I Metabolites (e.g., Hydroxylated EHBN) EHBN->PhaseI_EHBN Oxidation, N-dealkylation PhaseII_EHBN Phase II Metabolites (e.g., Glucuronide Conjugates) PhaseI_EHBN->PhaseII_EHBN Glucuronidation, Sulfation ECPN ECPN PhaseI_ECPN Phase I Metabolites (e.g., Hydrolyzed ECPN) ECPN->PhaseI_ECPN Ester Hydrolysis, Reduction, Oxidation PhaseII_ECPN Phase II Metabolites (e.g., Conjugated Metabolites) PhaseI_ECPN->PhaseII_ECPN Conjugation

Caption: Hypothetical metabolic pathways for EHBN and ECPN.

Comparative Analysis and Expected Outcomes

The primary objective of this study is to provide a comprehensive comparison of the metabolic profiles of EHBN and ECPN. The results will be summarized in clear, comparative tables.

Table 1: Comparative Pharmacokinetic Parameters (Example)

ParameterEHBN (IV)EHBN (PO)ECPN (IV)ECPN (PO)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t₁/₂ (h)
Bioavailability (%) N/AN/A

Table 2: Major Metabolites Identified (Example)

CompoundMetabolite IDProposed StructureMajor Matrix
EHBN M1-EHBNHydroxylated EHBNUrine, Plasma
M2-EHBNEHBN-GlucuronideUrine
ECPN M1-ECPNCarboxylic acid from ester hydrolysisPlasma, Urine
M2-ECPNReduced ECPNFeces

By comparing the metabolic pathways, rates of clearance, and major metabolites, this study will provide crucial insights into the relative metabolic stability and potential for drug-drug interactions of EHBN and ECPN. This information is invaluable for guiding further preclinical and clinical development, including dose selection for toxicology studies and the design of human metabolism studies.

Conclusion

The proposed comparative in vivo metabolism study provides a robust framework for characterizing and comparing the metabolic fate of EHBN and ECPN in nude mice. By employing state-of-the-art analytical techniques and a well-designed experimental protocol, this study will generate critical data to de-risk and accelerate the development of these promising compounds. The insights gained will enable informed decision-making and contribute to the selection of the most promising candidate for further clinical investigation.

References

  • The Application of Nuclear Magnetic Resonance Spectroscopy to Drug Metabolism Studies. [Link]

  • The application of nuclear magnetic resonance spectroscopy to drug metabolism studies. [Link]

  • Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. [Link]

  • Methods and Models for Metabolic Assessment in Mice. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • Studying Metabolism by NMR-Based Metabolomics. [Link]

  • NMR Applications in Drug Screening. [Link]

  • Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). [Link]

  • LC/MS Applications in Drug Development. [Link]

  • Small molecule analysis using MS. [Link]

  • Mass Spectrometry analysis of Small molecules. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

Sources

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N-Ethyl-N-(3-carboxypropyl)nitrosamine
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